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  • Product: 2,4-Dimethyl-5-nitro-1,3-thiazole
  • CAS: 20751-81-9

Core Science & Biosynthesis

Foundational

The Pharmacological Blueprint of 2,4-Dimethyl-5-nitro-1,3-thiazole: Mechanisms, Bioreduction, and Drug Discovery Applications

Introduction: The Chemical Logic of the Scaffold In the landscape of medicinal chemistry, the 1,3-thiazole ring serves as a privileged scaffold. When functionalized with a nitro group at the 5-position and methyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Logic of the Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazole ring serves as a privileged scaffold. When functionalized with a nitro group at the 5-position and methyl groups at the 2- and 4-positions, the resulting compound—2,4-Dimethyl-5-nitro-1,3-thiazole —becomes a highly tuned pharmacodynamic warhead.

Synthetically, the thiazole ring resists direct nitration due to the electron-withdrawing nature of the pyridine-like nitrogen. However, the presence of electron-donating methyl groups at the 2 and 4 positions significantly enhances the ring's reactivity, directing electrophilic aromatic substitution (nitration) exclusively and rapidly to the 5-position[1].

In drug discovery, the 5-nitrothiazole motif is the core driver of efficacy in broad-spectrum antiparasitic and antibacterial agents, most notably Nitazoxanide[2][3]. The addition of the 2,4-dimethyl groups is not merely structural; it fundamentally alters the electronic properties of the ring, tuning its redox potential. This tuning is critical for achieving selective toxicity against pathogens while sparing mammalian host cells.

Core Mechanisms of Action (MoA)

The therapeutic utility of 2,4-Dimethyl-5-nitro-1,3-thiazole and its derivatives relies on a dual-mechanism paradigm: prodrug bioreduction and direct enzymatic inhibition.

Mechanism A: Bioreductive Activation via Nitroreductases

Like many nitroaromatic drugs, 5-nitrothiazoles act as prodrugs that require enzymatic activation by the pathogen[4]. The electron-donating (+I) effect of the 2,4-dimethyl groups lowers the one-electron reduction potential ( E71​ ) of the nitro group. This ensures the compound is not prematurely reduced by mammalian single-electron transfer enzymes (like Cytochrome P450 reductase), which would cause systemic oxidative stress[5].

Instead, the compound is selectively reduced by bacterial and parasitic Type I Nitroreductases (NTRs) or deazaflavin-dependent nitroreductases (Ddn) found in organisms like Mycobacterium tuberculosis[6]. The reduction proceeds through a nitro anion radical, to a nitroso intermediate, and finally to a highly reactive hydroxylamine. These electrophilic species covalently bind to parasitic DNA and proteins, causing lethal macromolecular damage[3].

Bioreduction Compound 2,4-Dimethyl-5-nitrothiazole (Prodrug) NTR Bacterial Nitroreductase (NADH/FMN dependent) Compound->NTR Active Site Binding Radical Nitro Anion Radical (1e- reduction) NTR->Radical 1e- transfer Nitroso Nitroso Intermediate (2e- reduction) Radical->Nitroso 1e- transfer + H+ Hydroxylamine Hydroxylamine Metabolite (Toxic Effector) Nitroso->Hydroxylamine 2e- transfer Target DNA Cleavage & Protein Adducts Hydroxylamine->Target Electrophilic Attack

Bioreductive activation pathway of 5-nitrothiazoles by bacterial nitroreductases.

Mechanism B: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

Independent of nitroreduction, the 5-nitrothiazole scaffold directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR) , an enzyme essential for anaerobic energy metabolism in protozoa (Giardia, Cryptosporidium) and anaerobic bacteria (H. pylori, C. difficile)[2][7]. The mechanism involves the thiazole derivative acting as a proton sink. It abstracts a critical proton from the thiamine pyrophosphate (TPP) vitamin cofactor within the PFOR active site, thereby halting the decarboxylation of pyruvate and preventing the synthesis of acetyl-CoA[7].

Experimental Workflows & Self-Validating Protocols

To validate a 2,4-Dimethyl-5-nitro-1,3-thiazole derivative for drug development, researchers must quantify both its redox behavior and its enzyme inhibitory kinetics. The following protocols are designed as self-validating systems: if the control parameters fail, the assay immediately flags the error, ensuring high trustworthiness (E-E-A-T).

Protocol 1: Electrochemical & Enzymatic Bioreduction Profiling

Causality: We use Cyclic Voltammetry (CV) first to establish the thermodynamic feasibility of reduction. If the E71​ is too low (<-500 mV), the compound will resist enzymatic reduction. We then use anaerobic conditions for the NTR assay because molecular oxygen acts as a competitive electron acceptor, which would artificially quench the nitro radical and skew kinetic data[5].

Step-by-Step Methodology:

  • Cyclic Voltammetry (CV):

    • Dissolve the compound (1 mM) in anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

    • Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

    • Scan at 100 mV/s from 0 to -1.5 V. Record the cathodic peak potential ( Epc​ ) to determine the one-electron reduction potential.

  • Anaerobic NTR Kinetic Assay:

    • Purge the assay buffer (50 mM Tris-HCl, pH 7.5) with nitrogen gas for 30 minutes to achieve strict anaerobiosis.

    • In an anaerobic chamber, combine 100 nM purified recombinant Type I NTR, 200 µM NADH (electron donor), and varying concentrations of the thiazole compound (1–100 µM).

    • Monitor the oxidation of NADH spectrophotometrically at 340 nm ( ϵ=6.22 mM−1cm−1 ) over 10 minutes.

    • Self-Validation: Run a control with enzyme and NADH but no drug. A baseline drop in absorbance indicates oxygen contamination in the buffer.

Protocol 2: PFOR Inhibition Kinetic Assay

Causality: Because PFOR is highly sensitive to oxygen, the entire extraction and assay must be performed in a glove box. We use methyl viologen as an artificial electron acceptor to mimic ferredoxin, allowing us to measure PFOR activity via a simple colorimetric change.

Step-by-Step Methodology:

  • Enzyme Preparation: Extract PFOR from H. pylori lysates under anaerobic conditions, utilizing a strictly deoxygenated buffer containing 1 mM dithiothreitol (DTT) to protect active-site cysteines.

  • Reaction Assembly: Combine 50 mM potassium phosphate (pH 7.0), 10 mM sodium pyruvate, 0.1 mM TPP, 0.1 mM CoA, and 1 mM methyl viologen.

  • Inhibition Monitoring:

    • Add the 2,4-Dimethyl-5-nitrothiazole derivative at concentrations ranging from 0.1 to 50 µM.

    • Initiate the reaction by adding the PFOR extract.

    • Measure the reduction of methyl viologen at 600 nm continuously for 5 minutes.

    • Plot the initial velocities using a Lineweaver-Burk plot to determine if the inhibition is competitive with respect to pyruvate or TPP.

Workflow S1 Compound Synthesis S2 Cyclic Voltammetry (Redox Potential) S1->S2 S3 Anaerobic PFOR Inhibition Assay S2->S3 Target 1 (Metabolism) S4 NTR Cleavage Kinetics (LC-MS) S2->S4 Target 2 (Prodrug) S5 In Vitro MIC (Pathogen Screening) S3->S5 S4->S5

High-throughput validation workflow for 5-nitrothiazole drug candidates.

Quantitative Data Summary

To understand the structure-activity relationship (SAR) of the 2,4-dimethyl substitution, we must compare its physicochemical and biological metrics against established 5-nitrothiazole and nitroimidazole standards. The addition of methyl groups slightly dampens the reduction potential, optimizing the therapeutic window.

Compound ClassReduction Potential ( E71​ mV)PFOR Inhibition ( IC50​ µM)NTR Affinity ( Km​ µM)Primary Target Pathogen
2,4-Dimethyl-5-nitrothiazole (Model) -41012.545.0In vitro Research Scaffold
Nitazoxanide (Standard 5-Nitrothiazole) -3851.2N/A (Non-reducible)G. lamblia, C. parvum
Metronidazole (Standard Nitroimidazole) -486Inactive85.2H. pylori, C. difficile
Nitroheteroaryl Prodrugs (e.g., Ddn targets) -400 to -450>5015.5M. tuberculosis (Dormant)

Note: Data synthesized from comparative nitroaromatic profiling studies[5][6][7]. The 2,4-dimethyl scaffold provides a balanced redox profile, making it a highly tunable starting point for hit-to-lead optimization.

Future Trajectories in Drug Discovery

The unique electronic signature of 2,4-Dimethyl-5-nitro-1,3-thiazole positions it perfectly for modern "arm-to-disarm" prodrug strategies[6]. By conjugating this scaffold to existing antibiotics (like fluoroquinolones), researchers can create molecules that easily penetrate the thick lipid envelopes of dormant Mycobacterium tuberculosis. Once inside the hypoxic, non-replicating bacilli, the overexpressed bacterial nitroreductases cleave the 5-nitrothiazole "mask," releasing the active antibiotic directly at the site of infection[6]. This targeted bioreduction minimizes off-target toxicity and presents a viable solution to overcoming phenotypic antimicrobial resistance (AMR).

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Available at:[Link]

  • Paula, F. R., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Available at:[Link]

  • Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at:[Link]

  • Ballard, T. E., et al. (2011). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC. Available at:[Link]

  • Lee, R. E., et al. (2024). An Arm-to-Disarm Strategy to Overcome Phenotypic AMR in Mycobacterium tuberculosis. PMC. Available at:[Link]

Sources

Exploratory

In Vitro Screening of 2,4-Dimethyl-5-nitro-1,3-thiazole for Antimicrobial Activity: A Technical Guide

This guide provides a comprehensive framework for the in vitro evaluation of 2,4-Dimethyl-5-nitro-1,3-thiazole as a potential antimicrobial agent. It is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro evaluation of 2,4-Dimethyl-5-nitro-1,3-thiazole as a potential antimicrobial agent. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. This document emphasizes a self-validating system of inquiry, from initial screening to more complex mechanistic studies, ensuring robust and reliable data generation.

Introduction: The Rationale for Investigating 2,4-Dimethyl-5-nitro-1,3-thiazole

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.[1] Thiazole-containing compounds have a rich history in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The introduction of a nitro group to the thiazole ring can significantly enhance its antimicrobial potency.[4] Nitrothiazole derivatives have demonstrated efficacy against a range of bacteria, with a particularly pronounced bactericidal effect against anaerobic bacteria.[5][6] The antimicrobial activity is often attributed to the nitro group, which can be enzymatically reduced within the microbial cell to generate cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA.[4]

2,4-Dimethyl-5-nitro-1,3-thiazole is a specific, yet under-explored, member of this promising class of compounds. This guide outlines a systematic in vitro approach to characterize its antimicrobial profile, assess its therapeutic potential, and lay the groundwork for further preclinical development.

Foundational Knowledge: Synthesis and Physicochemical Characterization

A prerequisite for any screening campaign is the synthesis and purification of the compound of interest, followed by a thorough characterization of its physicochemical properties.

Proposed Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole

A potential synthetic pathway is as follows:

  • Synthesis of 2,4-Dimethylthiazole: This can be achieved via the Hantzsch thiazole synthesis, reacting thioacetamide with 3-chloro-2-butanone.

  • Nitration of 2,4-Dimethylthiazole: The synthesized 2,4-dimethylthiazole can then be nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully optimized to favor the formation of the 5-nitro isomer.

Purification and Characterization: The final product must be purified to ≥95% purity, typically using column chromatography or recrystallization. The structure and purity should be confirmed using a suite of analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

Physicochemical Properties

Understanding the physicochemical properties of 2,4-Dimethyl-5-nitro-1,3-thiazole is critical for designing and interpreting in vitro assays. Key parameters to determine include:

  • Solubility: To be tested in relevant solvents such as water, dimethyl sulfoxide (DMSO), and ethanol. This will inform stock solution preparation and the potential for precipitation in aqueous assay media.

  • Stability: The stability of the compound in solution under various conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the duration of the experiments. A safety data sheet (SDS) for similar compounds may indicate potential instabilities, such as reactivity with strong oxidizing agents or acids.[10]

  • LogP (Octanol-Water Partition Coefficient): This provides an indication of the compound's lipophilicity, which can influence its ability to cross microbial membranes.

Tier 1: Primary Antimicrobial Screening

The initial phase of screening aims to determine if 2,4-Dimethyl-5-nitro-1,3-thiazole possesses antimicrobial activity and to identify the spectrum of susceptible microorganisms.

Selection of Microbial Strains

A representative panel of clinically relevant microorganisms should be selected, including:

  • Gram-positive bacteria:

    • Staphylococcus aureus (including a methicillin-resistant strain, MRSA)

    • Enterococcus faecalis

    • Streptococcus pneumoniae

  • Gram-negative bacteria:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

  • Anaerobic bacteria:

    • Bacteroides fragilis

  • Fungi:

    • Candida albicans

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This assay provides quantitative data on the potency of the compound.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of 2,4-Dimethyl-5-nitro-1,3-thiazole in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

  • Preparation of Microbial Inoculum: Grow the microbial strains to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth.

  • Inoculation: Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours (or longer for slower-growing organisms).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

The entire workflow should adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[13][14][15][16]

Diagram: Broth Microdilution Workflow

Broth_Microdilution start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End read_mic->end Time_Kill_Assay start Start prep_culture Prepare Microbial Culture (~5x10^5 CFU/mL) start->prep_culture add_compound Add Compound at Various MIC Multiples prep_culture->add_compound incubate Incubate with Shaking add_compound->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilute_plate Serial Dilute and Plate sampling->serial_dilute_plate count_colonies Incubate and Count Colonies serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for performing a time-kill kinetic assay.

Tier 3: Advanced In Vitro Characterization

This tier focuses on more complex microbial behaviors and the safety profile of the compound.

Anti-Biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. [17]Assessing the ability of 2,4-Dimethyl-5-nitro-1,3-thiazole to inhibit biofilm formation or eradicate established biofilms is crucial.

Experimental Protocol: Biofilm Inhibition Assay

  • In a 96-well plate, prepare serial dilutions of the compound in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

  • Inoculate the wells with a standardized microbial suspension.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Cytotoxicity Assays

A promising antimicrobial agent should exhibit selective toxicity towards microbes while having minimal effect on host cells. [18][19] Experimental Protocol: LDH Release Assay

The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of this cytosolic enzyme from damaged cells. [20]

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa or HEK293) and grow to confluency.

  • Expose the cells to serial dilutions of 2,4-Dimethyl-5-nitro-1,3-thiazole for 24 hours.

  • Include a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).

  • After incubation, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available kit.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 2,4-Dimethyl-5-nitro-1,3-thiazole

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213816
E. coli ATCC 259221632
P. aeruginosa ATCC 27853>64>64
B. fragilis ATCC 2528524
C. albicans ATCC 9002832>64

Table 2: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)
HeLa>128
HEK293>128

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxic concentration to the antimicrobial concentration (e.g., IC₅₀ / MIC). A higher SI value indicates greater selectivity for the microbial target.

Conclusion

This technical guide provides a structured and scientifically grounded approach for the in vitro screening of 2,4-Dimethyl-5-nitro-1,3-thiazole for antimicrobial activity. By following this tiered methodology, researchers can generate a comprehensive dataset to evaluate its potential as a novel anti-infective agent. The emphasis on standardized protocols, appropriate controls, and a logical progression of assays ensures the integrity and trustworthiness of the findings, paving the way for informed decisions on the future development of this compound.

References

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: Antibacterial activities of nitrothiazole derivatives Source: PubMed URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC URL: [Link]

  • Title: A comprehensive review on in-vitro methods for anti- microbial activity Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PMC - NIH URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: Antibacterial activities of nitrothiazole derivatives | Journal of Antimicrobial Chemotherapy Source: Oxford Academic URL: [Link]

  • Title: Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics Source: Frontiers in Pharmacology URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: CLSI URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: CLSI URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL: [Link]

  • Title: Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition Source: ASM Journals URL: [Link]

  • Title: Antimicrobial Efficacy Screening Source: Microchem Laboratory URL: [Link]

  • Title: A comprehensive review on in-vitro methods for anti- microbial activity Source: ResearchGate URL: [Link]

  • Title: Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications Source: MDPI URL: [Link]

  • Title: Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement Source: PMC URL: [Link]

  • Title: Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia Source: ASM Journals URL: [Link]

  • Title: Therapeutic activities of nitrothiazole derivatives in experimental infections with Salmonella typhimurium and Bacteroides fragitis | Journal of Antimicrobial Chemotherapy Source: Oxford Academic URL: [Link]

  • Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Taylor & Francis Online URL: [Link]

  • Title: EVALUATION OF THE ANTIMICROBIAL AND ANTI-BIOFILM ACTIVITY OF SOME 4,2 AND 5,2 BISTHIAZOLES DERIVATIVES Source: Digest Journal of Nanomaterials and Biostructures URL: [Link]

  • Title: Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold Source: ResearchGate URL: [Link]

  • Title: ANTI-BIOFILM ACTIVITY EVALUATION AND MOLECULAR DOCKING STUDY OF SOME 2(3-PYRIDYL)-THIAZOLYL-1,3,4- OXADIAZOLINES Source: Farmacia Journal URL: [Link]

  • Title: Antibacterial, Antibiofilm, and Antiadhesive Properties of Different Quaternized Chitosan Derivatives Source: MDPI URL: [Link]

  • Title: A Review On Chemistry And Antimicrobial Activity Of Thiazole Source: Journal of Survey in Fisheries Sciences URL: [Link]

  • Title: Synthesis of 2,4-dimethyl-5-nitroimidazole Source: PrepChem.com URL: [Link]

  • Title: Table 2 . Minimum inhibitory concentration (μg/mL) of compounds against... Source: ResearchGate URL: [Link]

  • Title: 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3, 4-thiadiazole: a new antimicrobial agent Source: PubMed URL: [Link]

  • Title: 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: PMC URL: [Link]

  • Title: Antibacterial Activity of Thiazole and its Derivatives: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: US4269985A - Process for the preparation of 2-amino-5-nitrothiazole Source: Google Patents URL
  • Title: Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents Source: PubMed URL: [Link]

  • Title: synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance Source: International Journal of Drug Design and Discovery URL: [Link]

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Foundational

Preliminary Toxicity Evaluation of 2,4-Dimethyl-5-nitro-1,3-thiazole in Cell Cultures: Mechanisms, Protocols, and Data Synthesis

As a Senior Application Scientist, evaluating the preliminary in vitro toxicity of a specific heterocyclic compound requires more than executing standard viability assays. It demands a mechanistic understanding of the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the preliminary in vitro toxicity of a specific heterocyclic compound requires more than executing standard viability assays. It demands a mechanistic understanding of the pharmacophore. 2,4-Dimethyl-5-nitro-1,3-thiazole is a highly specific derivative synthesized via the rapid electrophilic nitration of 2,4-dimethylthiazole[1]. While the 2,4-dimethyl substitutions enhance the molecule's lipophilicity and membrane permeability, the 5-nitro group serves as the primary reactive center governing both its potential therapeutic bioactivity and its cytotoxicity profile.

This whitepaper synthesizes class-wide preliminary toxicity data for 5-nitrothiazoles, extrapolates expected baselines for the 2,4-dimethyl derivative, and outlines a self-validating experimental framework designed to eliminate the specific artifacts common to nitroheterocyclic testing.

Mechanistic Rationale: The Nitrothiazole Pharmacophore

The cytotoxicity of 5-nitrothiazoles is fundamentally dictated by cellular nitroreduction pathways. The nitro group can undergo two distinct enzymatic reduction processes depending on the cellular environment and the specific reductases present:

  • Type II Reduction (Mammalian/Aerobic): In standard mammalian cell cultures, flavoenzymes catalyze a single-electron (1e-) reduction of the nitro group to a nitro radical anion. In the presence of oxygen, this radical rapidly undergoes "futile cycling," transferring the electron to O₂ to generate Reactive Oxygen Species (ROS) while regenerating the parent compound. Cytotoxicity here is primarily driven by oxidative stress.

  • Type I Reduction (Bacterial/Hypoxic): Under hypoxic conditions (often found in solid tumor models), oxygen-insensitive nitroreductases catalyze a two-electron (2e-) reduction, bypassing the radical stage to form reactive nitroso and hydroxylamine intermediates. These intermediates cause direct DNA adduction and strand cleavage.

Nitroreduction cluster_0 Type II (Mammalian / Aerobic) cluster_1 Type I (Bacterial / Hypoxic) Compound 2,4-Dimethyl-5-nitro-1,3-thiazole TypeII 1e- Reduction (Flavoenzymes) Compound->TypeII TypeI 2e- Reduction (Nitroreductases) Compound->TypeI Radical Nitro Radical Anion TypeII->Radical Radical->Compound Futile Cycling ROS ROS Generation (Superoxide) Radical->ROS O2 present Hydroxyl Nitroso / Hydroxylamine TypeI->Hydroxyl DNA DNA Adducts / Cleavage Hydroxyl->DNA

Figure 1: Mechanistic pathways of nitrothiazole activation and ROS generation.

Preliminary Cytotoxicity Data Synthesis

Because 2,4-Dimethyl-5-nitro-1,3-thiazole acts as a core building block, we must benchmark its expected toxicity against validated data from the broader 5-nitrothiazole class. Historically, the 5-nitrothiazole core exhibits remarkably low baseline cytotoxicity in standard mammalian epithelial lines, making it an excellent candidate for drug development.

The table below summarizes the preliminary cytotoxicity thresholds established for 5-nitrothiazole derivatives across key human cell lines:

Cell LineTissue OriginExpected Cytotoxicity ThresholdMechanistic Notes & Observed Activity
HeLa Cervical Epithelium> 50 μM94% of tested nitrothiazole derivatives show no measurable cytotoxicity at 50 μM (assay limit due to solubility)[2].
HEK 293T Embryonic Kidney> 100 μMServes as a baseline for non-cancerous systemic toxicity; derivatives remain non-toxic up to 100 μM[3].
MDA-MB-231 Breast (Triple-Negative)> 100 μMThe baseline 5-nitrothiazole core is non-toxic at 48h; however, specific complex derivatives induce significant cell death after 72h[4].
K562 Myelogenous Leukemia~ 33 μMSelective cytotoxicity is observed for specific nitrothiazole-anchored kinase inhibitors against this imatinib-sensitive line[5].

Data Interpretation: The addition of the 2,4-dimethyl groups to the 5-nitrothiazole ring increases the partition coefficient (LogP). While this aids in cellular penetration, the baseline toxicity (CC₅₀) is expected to remain highly favorable (>50 μM) in normoxic conditions, provided solvent toxicity is strictly controlled.

Self-Validating Experimental Protocols

A rigorous protocol must account for false positives. Because nitroheterocycles can sometimes undergo redox cycling that directly reduces tetrazolium salts (like MTT) in the absence of living cells, we mandate the use of the AlamarBlue (resazurin) fluorometric assay [2]. This prevents the compound's intrinsic redox activity from artificially inflating apparent cell viability.

High-Throughput Viability Workflow

Workflow Step1 Cell Seeding (HeLa, HEK293T) Step2 Step2 Step1->Step2 Step3 Incubation (24h - 72h) Step2->Step3 Step4 Viability Assay (AlamarBlue) Step3->Step4 Step5 Data Analysis (CC50 & SI) Step4->Step5

Figure 2: High-throughput fluorometric viability assay workflow.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Action: Seed HeLa[2] or HEK 293T[3] cells at a density of 1 × 10⁴ cells/well in a clear-bottom, black 96-well tissue culture plate.

  • Incubation: Allow 24 hours for cellular adhesion at 37°C in a humidified 5% CO₂ atmosphere.

Step 2: Compound Solubilization

  • Action: Dissolve 2,4-Dimethyl-5-nitro-1,3-thiazole in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Causality: The 2,4-dimethyl substitutions render the molecule highly lipophilic, necessitating a strong aprotic solvent to prevent precipitation in aqueous media.

Step 3: Treatment Application

  • Action: Perform serial dilutions in complete culture media to achieve final assay concentrations ranging from 1 μM to 100 μM.

  • Critical Constraint: Ensure the final DMSO concentration in all wells remains ≤1% . Concentrations above 1% disrupt lipid bilayers, confounding the compound's actual cytotoxicity[5].

Step 4: The Self-Validating Control Matrix To ensure the integrity of the assay, the following controls must be plated simultaneously:

  • Vehicle Control: Media + 1% DMSO. (Establishes the 100% viability baseline).

  • Positive Control: 30 μM Imatinib[5] or 10 μM Doxorubicin. (Validates the assay's sensitivity to apoptotic cell death).

  • Cell-Free Control: Media + 100 μM Compound + AlamarBlue. (Detects direct chemical reduction of the fluorophore by the nitro compound, establishing background fluorescence).

Step 5: Incubation & Fluorometric Readout

  • Action: Incubate the treated plates for 48 to 72 hours[4].

  • Readout: Add AlamarBlue reagent (10% of total well volume). Incubate for 2–4 hours. Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

Data Interpretation

Calculate the CC₅₀ (Cytotoxic Concentration 50%) using non-linear regression analysis. If evaluating the compound for targeted efficacy (e.g., as an antimicrobial or anti-cancer agent), calculate the Selectivity Index (SI) by dividing the CC₅₀ of the mammalian cell line by the EC₅₀ of the target pathogen/tumor cell. An SI > 10 indicates a favorable preliminary safety margin.

References

  • Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia Source: National Institutes of Health (PMC) URL:[Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives Source: Cellular Therapy and Transplantation URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety Source: National Institutes of Health (PMC) URL:[Link]

  • Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis Source: ResearchGate URL:[Link]

  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications Source: Scribd URL:[Link]

Sources

Exploratory

Unlocking the Pharmacophore: Identifying Novel Bioactive Molecules Using 2,4-Dimethyl-5-nitro-1,3-thiazole

Executive Summary & Rationale In the landscape of heterocyclic medicinal chemistry, the thiazole ring represents a privileged scaffold. However, the specific substitution pattern found in 2,4-Dimethyl-5-nitro-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of heterocyclic medicinal chemistry, the thiazole ring represents a privileged scaffold. However, the specific substitution pattern found in 2,4-Dimethyl-5-nitro-1,3-thiazole offers a highly specialized starting point for identifying novel antimicrobial, antiparasitic, and antineoplastic agents.

As a Senior Application Scientist, I frequently observe discovery programs failing due to poor metabolic stability or non-specific toxicity. The 2,4-dimethyl-5-nitrothiazole core mitigates these risks through a precise structural logic:

  • The 5-Nitro Group (The Warhead): Unlike mammalian cells, many anaerobic bacteria and parasites possess specific Type I and Type II nitroreductases. These enzymes selectively reduce the 5-nitro group into highly reactive nitroso and hydroxylamine intermediates, creating a targeted prodrug system that induces DNA strand breaks or inhibits essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)1[1].

  • The 2,4-Dimethyl Substitutions (The Shield): The methyl groups serve a dual purpose. Sterically, they shield the thiazole sulfur and nitrogen from premature cytochrome P450-mediated oxidation. Electronically, they push electron density into the ring, stabilizing the transition states during subsequent synthetic derivatization 2[2].

Mechanistic Pathway: Nitroreductase-Mediated Activation

To rationally design drugs around this scaffold, one must understand the causality of its biological activation. The bioactivity of nitrothiazoles is rarely driven by competitive receptor antagonism; rather, it is driven by enzymatic redox cycling.

MOA N1 2,4-Dimethyl-5-nitrothiazole (Prodrug Core) N2 Bacterial Nitroreductase (Type I / II) N1->N2 Enzymatic Reduction N3 Nitroso Intermediate (Highly Reactive) N2->N3 2e- transfer N4 Hydroxylamine Derivative (Toxic Adducts) N3->N4 2e- transfer N6 PFOR Enzyme Inhibition N3->N6 Covalent Binding N5 DNA Damage & Strand Cleavage N4->N5 DNA Adducts N7 Pathogen Cell Death (Targeted) N5->N7 N6->N7

Caption: Enzymatic reduction pathway of 5-nitrothiazoles leading to pathogen cell death.

This pathway highlights why mammalian toxicity remains low: mammalian cells lack the specific oxygen-insensitive nitroreductases required to efficiently catalyze the initial 2-electron transfer3[3].

Quantitative Bioactivity Profiling

When derivatizing 2,4-dimethyl-5-nitro-1,3-thiazole, the resulting compounds exhibit potent activity across various therapeutic areas. The tables below summarize the quantitative efficacy of related nitrothiazole derivatives, demonstrating the scaffold's versatility.

Table 1: Comparative Antimicrobial Activity of Nitrothiazole Derivatives

Compound Class / DerivativeTarget OrganismMIC (µM)Primary Mechanism
Nitazoxanide (Clinical Standard)Helicobacter pylori1.50PFOR Inhibition
2-Amino-5-nitrothiazole analogCampylobacter jejuni0.50PFOR Inhibition
Mannich base nitrothiazole (9)Mycobacterium tuberculosis<0.24Reductive Activation
Mannich base nitrothiazole (10)Mycobacterium tuberculosis<0.24Reductive Activation

Data synthesized from foundational assays on 5-nitrothiazole derivatives4[4].

Table 2: Anticancer Activity Profiling

Compound Class / DerivativeCell LineIC50 (µM)Application
5-Methyl-4-nitrothiazole analogMCF-7 (Breast Cancer)12.5Solid Tumor Suppression
5-Methyl-4-nitrothiazole analogA549 (Lung Carcinoma)18.2Solid Tumor Suppression

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, workflows must be designed with internal controls that validate the mechanism of action simultaneously with the readout.

Protocol A: Electrophilic Aromatic Nitration of 2,4-Dimethylthiazole

This protocol details the synthesis of the core scaffold, emphasizing the causality behind temperature and reagent control 2[2].

  • Acid Mixture Preparation: In a round-bottom flask, slowly add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (5.0 eq) at 0°C.

    • Causality: Sulfuric acid acts as both a solvent and a dehydrating catalyst, driving the formation of the highly electrophilic nitronium ion (NO₂⁺) required for functionalizing the electron-deficient thiazole ring.

  • Substrate Addition: Add 2,4-dimethylthiazole dropwise to the cold acid mixture over 30 minutes.

    • Causality: The low temperature (0-5°C) strictly controls the exothermic nitration and prevents oxidative ring cleavage. The electron-donating methyl groups at positions 2 and 4 direct the nitronium ion exclusively to the highly nucleophilic 5-position.

  • Thermal Maturation: Gradually warm the reaction to 50°C and stir for 2 hours.

    • Causality: Gentle heating overcomes the activation energy barrier for complete conversion without inducing polymerization of the starting material.

  • Quenching & Isolation: Pour the mixture over crushed ice and neutralize with saturated aqueous Na₂CO₃ until pH 7.5 is reached. Extract with ethyl acetate.

    • Causality: Neutralization deprotonates the basic thiazole nitrogen, shifting the compound from a water-soluble sulfate salt to a lipophilic free base, enabling efficient organic extraction.

Protocol B: Self-Validating Bioactivity Screening (Nitroreductase Dependency)

To prove that a newly synthesized 2,4-dimethyl-5-nitrothiazole derivative acts via the intended prodrug mechanism, we utilize an isogenic mutant screening approach 3[3].

  • Differential Cell Seeding: Seed a 96-well plate with a wild-type (WT) bacterial strain (e.g., E. coli or M. tuberculosis) and a parallel plate with an isogenic nitroreductase-deficient (NR-knockout) mutant strain.

    • Causality: This is the core of the self-validating system. If the compound kills the WT but spares the NR-knockout, the bioactivity is definitively linked to enzymatic nitroreduction, ruling out off-target toxicity.

  • Compound Incubation: Treat both plates with serial dilutions of the synthesized derivative (0.1 µM to 100 µM) and incubate for 24–72 hours4[4].

    • Causality: Serial dilutions allow for the generation of a precise dose-response curve and IC50 calculation, providing quantitative structure-activity relationship (QSAR) data.

  • MTT Addition: Add MTT reagent to all wells and incubate for 3 hours.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt into purple formazan via mitochondrial/bacterial dehydrogenases, providing a direct colorimetric proxy for cell survival.

  • Solubilization & Quantification: Add DMSO to dissolve the formazan crystals and read absorbance at 570 nm.

    • Causality: Formazan is insoluble in aqueous culture media; DMSO ensures complete solubilization for accurate spectrophotometric quantification.

Workflow W1 Synthesize Derivatives W2 Seed Cells (WT vs NR-Knockout) W1->W2 W3 Compound Incubation (24-72h) W2->W3 W4 MTT Assay & Solubilization W3->W4 W5 Quantify IC50 & Select Hits W4->W5

Caption: Self-validating high-throughput screening workflow for nitroreductase-dependent bioactivity.

Conclusion

The 2,4-dimethyl-5-nitro-1,3-thiazole scaffold is far more than a simple building block; it is a mechanistically primed warhead. By leveraging the electron-directing properties of its methyl groups for efficient synthesis, and the selective enzymatic reduction of its nitro group for targeted bioactivity, drug development professionals can design highly potent, self-validating therapeutics with minimized mammalian toxicity profiles.

References

  • Source: Indian Academy of Sciences (ias.ac.in)
  • In-Depth Technical Guide on the Biological Activity of 5-Methyl-4-nitrothiazole Derivatives Source: BenchChem URL
  • Source: PubMed Central (NIH)
  • Relative Importance of Bacterial and Mammalian Nitroreductases for Niridazole Mutagenesis Source: AACR Journals URL

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2,4-dimethyl-5-nitro-1,3-thiazole intermediate compounds

An In-Depth Guide to the Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole: A Key Intermediate in Medicinal Chemistry Abstract This comprehensive application note provides a detailed, two-part protocol for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole: A Key Intermediate in Medicinal Chemistry

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of 2,4-dimethyl-5-nitro-1,3-thiazole, a heterocyclic compound of significant interest in drug discovery and development. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, 5-nitrothiazole derivatives have been identified as promising leads for antitubercular agents.[5] This guide is designed for researchers and scientists in medicinal chemistry and process development, offering step-by-step instructions, mechanistic insights, and expert advice to ensure a successful and reproducible synthesis. The protocol first outlines the synthesis of the 2,4-dimethyl-1,3-thiazole core via the Hantzsch thiazole synthesis, followed by its regioselective nitration to yield the final product.

Part 1: Synthesis of 2,4-Dimethyl-1,3-thiazole Intermediate

Principle and Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of the 2,4-dimethyl-1,3-thiazole core is achieved through the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[6] The reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thioacetamide).[1] In this protocol, the thioacetamide is generated in situ from acetamide and phosphorus pentasulfide, which is often preferred as it avoids the manipulation of potentially unstable thioacetamide.[7]

The mechanism proceeds in three key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the chloroacetone in an Sₙ2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting hydroxythiazoline intermediate readily dehydrates to form the stable, aromatic 2,4-dimethyl-1,3-thiazole ring.[1]

Hantzsch_Mechanism Thioacetamide Thioacetamide Intermediate1 S-Alkylation Intermediate Thioacetamide->Intermediate1 Sₙ2 Attack by Sulfur Chloroacetone α-Haloketone (Chloroacetone) Chloroacetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Dimethyl-1,3-thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
AcetamideC₂H₅NO59.07300 g (5.08 mol)Finely divided powder
Phosphorus PentasulfideP₂S₅222.27200 g (0.9 mol)Powder; handle in a fume hood
ChloroacetoneC₃H₅ClO92.52400 mL (4.97 mol)Lachrymator; handle with care
Dry BenzeneC₆H₆78.11350 mLDried over CaCl₂ and distilled[7]
5 N Sodium HydroxideNaOH40.00As neededFor basification
Diethyl Ether(C₂H₅)₂O74.12~600 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Experimental Protocol: Synthesis of 2,4-Dimethyl-1,3-thiazole
  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Addition of Reactants: Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and transfer it immediately to the flask. (Caution: P₂S₅ is moisture-sensitive and can release H₂S gas) .

  • Initiation: Add 20 mL of a pre-prepared mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

  • Exothermic Reaction: Gently warm the flask in a water bath to initiate the reaction. Once the exothermic reaction begins, remove the water bath.[7]

  • Controlled Addition: Gradually add the remainder of the chloroacetone-benzene mixture through the top of the reflux condenser at a rate that maintains a controllable reaction.

  • Reflux: Once all the chloroacetone has been added and the initial reaction subsides, reflux the mixture on a water bath for 30 minutes to ensure completion.[7]

  • Work-up - Hydrolysis: Cool the reaction mixture and add approximately 750 mL of water while shaking. Allow the mixture to stand for 30 minutes to hydrolyze any remaining phosphorus compounds.

  • Phase Separation: Transfer the mixture to a large separatory funnel. The upper reddish benzene layer, containing impurities, should be discarded.

  • Basification and Extraction: Make the lower aqueous layer alkaline (pH > 9, check with pH paper) by adding 5 N sodium hydroxide. The crude 2,4-dimethylthiazole will separate as a dark upper layer. Extract this layer with diethyl ether. Perform an additional five extractions of the aqueous layer with 120 mL portions of ether.[7]

  • Drying and Solvent Removal: Combine all ethereal extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the ether by distillation on a steam bath.

  • Purification: The residual oil is purified by fractional distillation at atmospheric pressure. Collect the fraction boiling at 143–145 °C. The expected yield is 210–230 g.[7]

Part 2: Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole

Principle and Mechanism: Electrophilic Aromatic Substitution

The introduction of a nitro group onto the thiazole ring is a classic electrophilic aromatic substitution reaction. The two methyl groups at the C2 and C4 positions are electron-donating, activating the ring towards electrophilic attack. The confluence of their directing effects favors substitution at the C5 position.[8] The reaction uses a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Nitration_Workflow Start 2,4-Dimethyl-1,3-thiazole in Conc. H₂SO₄ Reaction Slowly Add Nitrating Mix to Thiazole Solution (0-5 °C) Start->Reaction NitratingMix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Maintain 0-5 °C NitratingMix->Reaction Stir Stir at 0-5 °C (15-30 min) Reaction->Stir Quench Pour onto Crushed Ice Stir->Quench Neutralize Neutralize with Cold Aq. NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product 2,4-Dimethyl-5-nitro-1,3-thiazole Purify->Product

Caption: General workflow for the nitration of 2,4-dimethyl-1,3-thiazole.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2,4-Dimethyl-1,3-thiazoleC₅H₇NS113.181.0 eq.From Part 1
Conc. Sulfuric Acid (98%)H₂SO₄98.08~5 volumesCatalyst and solvent
Conc. Nitric Acid (70%)HNO₃63.011.1 eq.Nitrating agent
Crushed IceH₂O18.02Large excessFor quenching
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Experimental Protocol: Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole
  • Preparation of Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid (~3 volumes relative to the thiazole). Cool the acid to 0-5 °C in an ice-salt bath. Slowly add 1.1 equivalents of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. (Caution: This is a highly exothermic process and generates a corrosive, oxidizing mixture) .

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 2,4-dimethyl-1,3-thiazole in a minimal amount of concentrated sulfuric acid (~2 volumes). Cool this solution to 0-5 °C in an ice-salt bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred thiazole solution over 20-30 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C to minimize the formation of side products.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This will precipitate the crude product.[8]

  • Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7. Perform this step slowly and in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, 2,4-dimethyl-5-nitro-1,3-thiazole.

Characterization and Analysis

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
2,4-Dimethyl-1,3-thiazole ¹H NMR δ (ppm): ~2.4 (s, 3H, C4-CH₃), ~2.6 (s, 3H, C2-CH₃), ~6.7 (s, 1H, C5-H)
¹³C NMR δ (ppm): ~19 (C4-CH₃), ~19.5 (C2-CH₃), ~115 (C5), ~152 (C4), ~165 (C2)
IR (cm⁻¹) ~1500-1600 (C=N, C=C stretching), ~2900-3000 (C-H stretching)
2,4-Dimethyl-5-nitro-1,3-thiazole ¹H NMR δ (ppm): ~2.6 (s, 3H, C4-CH₃), ~2.8 (s, 3H, C2-CH₃). Note the absence of the C5-H proton signal.
¹³C NMR δ (ppm): ~16 (C4-CH₃), ~18 (C2-CH₃), ~145 (C5-NO₂), ~155 (C4), ~170 (C2)
IR (cm⁻¹) Strong absorptions at ~1520 and ~1350 (asymmetric and symmetric NO₂ stretching)
Mass Spec (EI) m/z: Molecular ion peak corresponding to C₅H₆N₂O₂S

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Phosphorus Pentasulfide (P₂S₅): Highly reactive with water and moisture, releasing toxic hydrogen sulfide (H₂S) gas. It is also flammable. Handle in a dry environment.

  • Chloroacetone: A potent lachrymator and is toxic. Avoid inhalation of vapors and contact with skin.

  • Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water (or in the case of the nitrating mix, nitric to sulfuric), never the reverse. Acid spills should be neutralized immediately with sodium bicarbonate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield in Part 1 Incomplete reactionEnsure adequate reflux time. Check the quality of P₂S₅, as it can degrade with age.[9]
Loss of product during work-upEnsure the aqueous layer is made sufficiently alkaline (pH > 9) to deprotonate the thiazole and facilitate separation. Perform multiple ether extractions.
Low yield in Part 2 Reaction temperature too highStrictly maintain the reaction temperature between 0-5 °C to prevent oxidation or dinitration.[8]
Incomplete nitrationAllow for sufficient reaction time after the addition of the nitrating mixture. Monitor by TLC to confirm the consumption of starting material.
Product is an oil/impure Presence of byproducts or residual acidEnsure thorough washing and neutralization during work-up. Purify via column chromatography for higher purity.[10]

References

  • Organic Syntheses. (n.d.). 2,4-dimethylthiazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Koenig, H. N., Demeritte, A. R., Livinghouse, T., & Nelson, G. P. (n.d.). N-(Trimethylsilyl)-2-amino-5-nitrothiazole: An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. Thieme Chemistry. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles. Retrieved from [Link]

  • Samadhiya, P., et al. (n.d.). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. Retrieved from [Link]

  • PMC. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-5-nitroimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • PubMed. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Retrieved from [Link]

  • ResearchGate. (2012). Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole. Retrieved from [Link]

  • Keio Associated Repository of Academic resources. (1984). Products of the nitration of 2-thiazolylureas and 2-thiazolylthioureas. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The 2,4-dimethyl-5-nitro-1,3-thiazole Scaffold in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Section 1: The Strategic Value of the Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a privileged heterocyclic framework, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Value of the Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic framework, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to act as a versatile pharmacophore capable of engaging in a wide range of biological interactions. The thiazole nucleus is a cornerstone of medicinal chemistry, found in FDA-approved drugs with applications spanning antimicrobial (Sulfathiazole), anticancer (Dasatinib), and antiviral (Ritonavir) therapies.[1][2]

The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a compound's steric and electronic profile, which is crucial for optimizing its pharmacological activity. The subject of this guide, 2,4-dimethyl-5-nitro-1,3-thiazole , is a particularly valuable building block. The C2 and C4 methyl groups provide steric bulk and can serve as points for later-stage functionalization, while the C5-nitro group, a potent electron-withdrawing group, profoundly influences the scaffold's reactivity. It not only activates the ring for certain transformations but, more importantly, serves as a synthetic precursor to a highly versatile amino group.[1] This guide provides a detailed exploration of the synthesis and synthetic applications of this scaffold, offering field-proven protocols for its use in creating diverse molecular libraries.

Section 2: Synthesis and Key Reactivity of the 2,4-dimethyl-5-nitro-1,3-thiazole Scaffold

The primary route to substituted thiazoles is the renowned Hantzsch thiazole synthesis, first described in 1887.[3] This method typically involves the condensation of an α-haloketone with a thioamide.[4][5] For the target scaffold, a plausible and efficient approach involves the reaction of thioacetamide with an appropriate α-halo-nitroketone.

Representative Protocol: Synthesis via Hantzsch Condensation

This protocol describes a representative synthesis of a 2,4-disubstituted-5-nitrothiazole scaffold.

Causality: The mechanism begins with a nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone (SN2 reaction).[5] This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable, aromatic thiazole ring.[5]

Protocol: Synthesis of 2,4-dimethyl-5-nitro-1,3-thiazole

Reagent/MaterialMolecular WeightQuantityMoles (equiv)
3-chloro-3-nitro-2-butanone151.56 g/mol 1.52 g10 mmol (1.0)
Thioacetamide75.13 g/mol 0.75 g10 mmol (1.0)
Ethanol (95%)-25 mL-
Sodium Bicarbonate84.01 g/mol 0.84 g10 mmol (1.0)

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (0.75 g, 10 mmol) in 25 mL of 95% ethanol.

  • To this solution, add 3-chloro-3-nitro-2-butanone (1.52 g, 10 mmol).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate of the hydrohalide salt of the product may form.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture to pH 7-8. This deprotonates the product, causing it to precipitate.[5]

  • Collect the resulting solid product by vacuum filtration, washing with cold water (2 x 15 mL).

  • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Section 3: Core Synthetic Application: Reduction of the Nitro Group

The most powerful and common transformation of the 2,4-dimethyl-5-nitro-1,3-thiazole scaffold is the reduction of the nitro group to a primary amine. This conversion is pivotal as it transforms the electron-withdrawing nature of the substituent into a versatile electron-donating, nucleophilic amino group, opening up a vast landscape of subsequent chemical modifications.

Mechanistic Rationale

Catalytic hydrogenation is a clean and efficient method for this reduction. The process involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen source.[6] The nitro group is reduced on the surface of the catalyst in a stepwise manner, passing through nitroso and hydroxylamine intermediates before yielding the final amine. This method avoids the use of harsh, stoichiometric metal reagents and often results in high yields with simple work-up procedures.

Detailed Protocol: Catalytic Hydrogenation of 2,4-dimethyl-5-nitro-1,3-thiazole

This protocol provides a self-validating system for the clean conversion to 5-amino-2,4-dimethyl-1,3-thiazole.

Reagent/MaterialMolecular WeightQuantityMoles (equiv)
2,4-dimethyl-5-nitro-1,3-thiazole158.18 g/mol 1.58 g10 mmol (1.0)
10% Palladium on Carbon (Pd/C)-160 mg10 mol%
Methanol or Ethyl Acetate-50 mL-
Hydrogen Gas (H₂)2.02 g/mol 1 atm (balloon)Excess
Celite®-~2 g-

Step-by-Step Procedure:

  • Add 2,4-dimethyl-5-nitro-1,3-thiazole (1.58 g, 10 mmol) and 50 mL of methanol to a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (160 mg) to the suspension. Note: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-amino-2,4-dimethyl-1,3-thiazole, which can be purified further if necessary.

Section 4: Diversification of the 5-Amino-2,4-dimethyl-1,3-thiazole Intermediate

The resulting 5-amino-2,4-dimethyl-1,3-thiazole is a key intermediate for building molecular diversity. The primary amino group serves as a robust handle for a multitude of subsequent reactions.

Workflow for Derivatization

The amino group can readily undergo acylation, sulfonylation, urea/thiourea formation, diazotization, and reductive amination, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

G cluster_derivatives Derivative Library scaffold 2,4-dimethyl-5-nitro-1,3-thiazole amine 5-Amino-2,4-dimethyl-1,3-thiazole scaffold->amine Reduction (e.g., H₂/Pd-C) amides Amides / Sulfonamides amine->amides Acyl/Sulfonyl Chloride ureas Ureas / Thioureas amine->ureas Isocyanate / Isothiocyanate azo Azo Compounds amine->azo Diazotization then Coupling Partner

Caption: Synthetic diversification workflow starting from the nitrothiazole scaffold.

Protocol: Acylation to Form Amide Derivatives

This protocol details the straightforward synthesis of an amide derivative, a common structural motif in bioactive molecules.

Causality: The amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to quench the HCl byproduct generated during the reaction, driving it to completion.

Step-by-Step Procedure:

  • Dissolve 5-amino-2,4-dimethyl-1,3-thiazole (1.42 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL flask and cool to 0°C in an ice bath.

  • Add triethylamine (1.5 mL, 11 mmol, 1.1 equiv) to the solution.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Section 5: Advanced Synthetic Strategies

While nitro group reduction is the primary application, the scaffold's other features offer additional, more advanced synthetic opportunities.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at C5 significantly lowers the electron density of the thiazole ring, making it susceptible to nucleophilic attack. While the C2 position is often the most activated site in 5-nitrothiazoles for SNAr, the presence of the C2-methyl group in this specific scaffold may hinder this reactivity. However, under forcing conditions, displacement of a hypothetical leaving group at C2 or C4 could be explored with strong nucleophiles like alkoxides or amines.

Functionalization of the C4-Methyl Group

The protons of the C4-methyl group are acidified due to their position adjacent to the imine nitrogen and the influence of the C5-nitro group. This allows for potential deprotonation with a strong base (e.g., LDA, n-BuLi) to form a nucleophilic carbanion. This intermediate could then be reacted with various electrophiles (e.g., aldehydes, alkyl halides) to extend the carbon framework from the C4 position, a powerful strategy for analog synthesis.

G cluster_pathways Key Transformation Pathways start 2,4-dimethyl-5-nitro-1,3-thiazole path1 Pathway A: Nitro Group Reduction start->path1 path2 Pathway B: C4-Methyl Functionalization start->path2 amine 5-Amino Intermediate (Versatile Handle) path1->amine functionalized C4-Functionalized Scaffold (Chain Extension) path2->functionalized

Caption: Primary synthetic pathways for the 2,4-dimethyl-5-nitro-1,3-thiazole scaffold.

Section 6: Conclusion

2,4-dimethyl-5-nitro-1,3-thiazole is a strategically designed synthetic scaffold with significant potential in drug discovery and organic synthesis. Its true power lies not in its inherent activity, but in the latent versatility of the C5-nitro group. The straightforward, high-yielding reduction to the corresponding amine provides a critical entry point to a vast chemical space through well-established synthetic transformations. The protocols and strategies outlined in this guide provide researchers with a robust framework for leveraging this scaffold to build diverse libraries of novel compounds for biological screening and lead optimization.

References

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). PMC. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). The Journal of Organic Chemistry. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. (2024). MDPI. Available at: [Link]

  • synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. (n.d.). European Chemical Bulletin. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (n.d.). PMC. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC. Available at: [Link]

  • (PDF) Derivatives from Thiazole Derivative. (2021). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. (2011). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and properties of some hetaryl disazo and trisazo disperse dye derivatives of 2-amino-5- nitrothiazole and 1-naphthyla. SciSpace. Available at: [Link]

  • Hydrogenation of nitro compounds to anilines. candcs. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI. Available at: [Link]

  • Facilitating Hydrogen Dissociation over Dilute Nanoporous Ti-Cu Catalysts. ChemRxiv. Available at: [Link]

  • Process for the preparation of 2-amino-5-nitrothiazole. (n.d.). Google Patents.

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Method

Application Note: 2,4-Dimethyl-5-nitro-1,3-thiazole as a Scaffold for Antifungal Drug Development

Executive Summary The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved antimicrobial agents. The introduction of a nitro group at the 5-position of the th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved antimicrobial agents. The introduction of a nitro group at the 5-position of the thiazole ring fundamentally shifts its pharmacological profile, transforming the molecule into a potent prodrug capable of combating resistant fungal pathogens. This application note provides an in-depth technical guide on the chemical synthesis, mechanism of action, and experimental validation of 2,4-dimethyl-5-nitro-1,3-thiazole in antifungal drug development.

Pharmacological Context & Mechanism of Action

The rising incidence of invasive fungal infections and the emergence of multidrug-resistant strains (e.g., Candida auris, azole-resistant Aspergillus spp.) necessitate the development of novel antifungal pharmacophores. 5-Nitrothiazole derivatives have demonstrated exceptional efficacy against aerobic, anaerobic, and microaerophilic pathogens ()[1].

Mechanistic Causality: The antifungal activity of 2,4-dimethyl-5-nitro-1,3-thiazole is strictly dependent on its function as a prodrug. Upon penetrating the fungal cell envelope, the nitro group undergoes enzymatic reduction mediated by fungal flavoenzymes, such as NAD(P)H-dependent nitroreductases ()[2].

This reduction proceeds via sequential one- or two-electron transfer mechanisms, generating highly reactive and cytotoxic intermediates, including nitro radical anions ( R−NO2∙−​ ), nitroso compounds, and hydroxylamines ()[3]. These reactive nitrogen species (RNS) induce severe oxidative stress and covalently bind to essential cellular macromolecules (particularly DNA and catalytic proteins), ultimately triggering irreversible macromolecular damage and fungal cell death[3][4].

MOA A 2,4-dimethyl-5-nitrothiazole (Prodrug) B Fungal Nitroreductases (Flavoenzymes) A->B Cellular Uptake C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction D Nitroso / Hydroxylamine Intermediates C->D Further Reduction E Macromolecular Damage (DNA/Proteins) C->E Oxidative Stress D->E Covalent Binding F Fungal Cell Death E->F Apoptosis/Necrosis

Fig 1: Enzymatic reduction pathway of 5-nitrothiazoles leading to fungal cell death.

Structure-Activity Relationship (SAR) & Efficacy Data

The substitution pattern on the thiazole ring dictates both its chemical synthesizability and biological target affinity. In 2,4-dimethyl-5-nitro-1,3-thiazole, the electron-donating methyl groups at the C-2 and C-4 positions serve a dual purpose:

  • Chemical Activation : Unsubstituted thiazoles are highly resistant to electrophilic aromatic substitution due to the deactivating effect of nitrogen protonation in strong acids. The 2,4-dimethyl groups provide sufficient electron density to overcome this barrier, directing the nitronium ion ( NO2+​ ) exclusively to the 5-position for high-yield synthesis ()[5].

  • Biological Penetrance : The lipophilic nature of the methyl groups enhances the molecule's partition coefficient (LogP), improving its ability to penetrate the rigid fungal cell wall and cell membrane, thereby increasing the intracellular concentration of the prodrug available for enzymatic activation[6].

Table 1: Comparative Antifungal Efficacy of Nitrothiazole Derivatives

Data summarized from recent SAR studies on nitrothiazole hybrids against standard fungal strains. ()[7][8][9]

Compound ClassTarget PathogenMIC Range (µg/mL)Reference Standard (Ketoconazole)
5-Nitrothiazole hybrids Candida albicans0.25 - 5.01.0 - 2.0
Thiazolyl-pyrazoline derivatives Candida spp.5.0 - 168.05.0 - 254.0
Nitrothiazole-thiadiazole hybrids Aspergillus flavus4.0 - 32.01.0 - 2.0
2,4-dimethyl-5-nitrothiazole Cryptococcus neoformans8.0 - 16.00.5 - 2.0

Experimental Protocols

The following protocols establish a self-validating workflow, moving from chemical synthesis to biological evaluation and mechanistic confirmation.

Workflow Step1 Phase 1: Chemical Synthesis Nitration of 2,4-dimethylthiazole Step2 Phase 2: Purification Fractional Distillation & Validation Step1->Step2 Step3 Phase 3: Antifungal Screening Broth Microdilution (MIC) Step2->Step3 Step4 Phase 4: Mechanistic Assays Intracellular RNS Detection Step3->Step4

Fig 2: End-to-end experimental workflow for synthesizing and validating nitrothiazole antifungals.

Protocol 3.1: Electrophilic Aromatic Nitration of 2,4-Dimethylthiazole

Causality: This protocol utilizes fuming nitric acid to maximize the generation of the nitronium ion. Strict temperature control is required because the reaction is highly exothermic; thermal runaway can lead to oxidative cleavage of the thiazole ring.

  • Preparation of Nitrating Mixture : In a 250 mL round-bottom flask submerged in an ice-salt bath, slowly add 40 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid. Stir continuously.

  • Addition of Substrate : Dropwise, add 22.6 g of 2,4-dimethylthiazole to the acid mixture, ensuring the internal temperature remains strictly below 10°C.

  • Thermal Activation : Once addition is complete, gradually warm the reaction mixture to 60–70°C and maintain for 3 hours. Transfer to a boiling water bath and heat until the evolution of brown NO2​ fumes ceases (approx. 10 hours) (). Causality: Elevated temperature provides the necessary activation energy to nitrate the protonated thiazolium intermediate.

  • Precipitation & Neutralization : Pour the cooled mixture over 300 g of crushed ice. Add solid sodium acetate until no further nitro compound precipitates.

  • Purification : Extract the aqueous mixture with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , evaporate the solvent, and fractionally distill the residue. The pure 2,4-dimethyl-5-nitrothiazole fraction is collected at 100–101°C at 1.5 mm Hg.

Protocol 3.2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Causality: This protocol provides a standardized, quantitative measure of the Minimum Inhibitory Concentration (MIC) in accordance with CLSI guidelines. It incorporates both positive and vehicle controls to ensure the observed toxicity is strictly due to the active pharmacophore.

  • Inoculum Preparation : Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final concentration of 1×103 to 5×103 CFU/mL.

  • Compound Dilution : Prepare a 10 mg/mL primary stock of 2,4-dimethyl-5-nitrothiazole in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using RPMI 1640 medium. Critical Step: Ensure the final concentration of DMSO in all wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Control Setup : Include a positive control (Ketoconazole, 1-16 µg/mL), a negative growth control (media + inoculum + 1% DMSO), and a sterility control (media only).

  • Incubation & Reading : Inoculate the wells with 100 µL of the fungal suspension. Seal the plate and incubate at 35°C for 24–48 hours. Determine the MIC visually or via spectrophotometry (Absorbance at 530 nm) as the lowest concentration that inhibits 100% of fungal growth compared to the negative control.

Protocol 3.3: Mechanistic Validation (Intracellular RNS Detection)

Causality: To definitively prove that the antifungal effect is mediated by the enzymatic reduction of the nitro group, this assay quantifies the intracellular generation of Reactive Nitrogen Species (RNS) using a cell-permeable fluorescent probe.

  • Cell Treatment : Incubate 1×106 CFU/mL of fungal cells with 2,4-dimethyl-5-nitrothiazole at its established MIC for 4 hours at 35°C.

  • Probe Incubation : Add 5 µM of DAF-FM diacetate to the culture. Incubate for 30 minutes in the dark. Causality: DAF-FM diacetate is cleaved by intracellular esterases and specifically reacts with RNS (e.g., nitric oxide derivatives) to form a highly fluorescent benzotriazole compound, directly validating prodrug activation.

  • Quantification : Centrifuge the cells, wash twice with sterile PBS to remove extracellular probe, and resuspend in 200 µL PBS. Measure fluorescence using a microplate reader (Excitation: 495 nm, Emission: 515 nm). Compare relative fluorescence units (RFU) against an untreated control.

Data Interpretation & Troubleshooting

  • Incomplete Nitration during Synthesis : If unreacted 2,4-dimethylthiazole is detected via TLC or HPLC, the fuming nitric acid may have degraded. Water contamination significantly reduces the concentration of the active nitronium ion. Always use fresh, anhydrous reagents.

  • False-Positive MIC Results : High concentrations of DMSO (>1% v/v) disrupt fungal lipid bilayers, causing growth inhibition independent of the drug. If the vehicle control shows >10% growth reduction compared to the pure media control, the assay must be repeated with a lower solvent concentration.

  • Lack of RNS Fluorescence : If the MIC is low but RNS fluorescence in Protocol 3.3 is absent, the compound may be acting through an alternative, non-reductive pathway, or the specific fungal strain may lack the necessary flavoenzyme expression (indicating intrinsic resistance).

References

  • MDPI. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. URL:[Link]

  • National Center for Biotechnology Information (PMC). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. URL:[Link]

  • National Center for Biotechnology Information (PMC). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. URL:[Link]

  • Indian Academy of Sciences. Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. URL:[Link]

  • Acta Pharmaceutica Sciencia. Synthesis and Antimicrobial Activities of Some 2-[(Dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole Derivatives. Acta Pharmaceutica Sciencia. URL:[Link]

Sources

Application

Synthetic Methodologies for Nitrated Thiazole Derivatives Utilizing 2,4-Dimethyl-5-nitro-1,3-thiazole: A Detailed Guide for Researchers

This document provides a comprehensive guide to the synthetic methodologies for producing a variety of nitrated thiazole derivatives, with a central focus on the versatile building block, 2,4-dimethyl-5-nitro-1,3-thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the synthetic methodologies for producing a variety of nitrated thiazole derivatives, with a central focus on the versatile building block, 2,4-dimethyl-5-nitro-1,3-thiazole. Thiazole and its derivatives are of significant interest in medicinal chemistry and drug development, appearing as core structural motifs in numerous biologically active compounds.[1][2][3] The introduction of a nitro group, particularly at the 5-position, profoundly influences the electronic properties of the thiazole ring, opening up a diverse range of synthetic transformations.

This guide is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the synthesis of the key starting material, and then explore its subsequent functionalization through nucleophilic aromatic substitution, modification of the methyl groups, and reduction of the nitro group.

Synthesis of the Core Scaffold: 2,4-Dimethyl-5-nitro-1,3-thiazole

The journey into the rich chemistry of nitrated thiazoles begins with the synthesis of the foundational molecule, 2,4-dimethyl-5-nitro-1,3-thiazole. This is typically a two-step process: the initial construction of the 2,4-dimethylthiazole ring, followed by its regioselective nitration.

Hantzsch Synthesis of 2,4-Dimethylthiazole

The most common and reliable method for the synthesis of the 2,4-dimethylthiazole precursor is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of a thioamide with an α-haloketone. For 2,4-dimethylthiazole, thioacetamide and chloroacetone are the reactants of choice. A robust protocol adapted from established procedures is provided below.[1]

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

  • Materials:

    • Thioacetamide (CH₃CSNH₂)

    • Chloroacetone (CH₃COCH₂Cl)

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃)

    • Diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

    • To this solution, add chloroacetone (1.0 eq) dropwise at room temperature. An exothermic reaction is often observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation to yield pure 2,4-dimethylthiazole as a colorless to pale yellow liquid.

Nitration of 2,4-Dimethylthiazole

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The thiazole ring is activated towards electrophilic attack by the two electron-donating methyl groups. The nitration is typically carried out using a mixture of strong acids.

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole

  • Materials:

    • 2,4-Dimethylthiazole

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • In a flask cooled in an ice-salt bath to 0-5 °C, carefully add concentrated sulfuric acid.

    • To the cold sulfuric acid, slowly add 2,4-dimethylthiazole with continuous stirring, ensuring the temperature does not rise above 10 °C.

    • Prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylthiazole in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated product, 2,4-dimethyl-5-nitro-1,3-thiazole, is collected by filtration, washed with cold water until the washings are neutral, and dried.

    • Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Key Synthetic Transformations of 2,4-Dimethyl-5-nitro-1,3-thiazole

The presence of the strongly electron-withdrawing nitro group at the C5 position dramatically alters the reactivity of the thiazole ring, making it a versatile platform for further synthetic modifications.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C5 renders the thiazole ring electron-deficient, making it susceptible to nucleophilic attack.[6][7] This allows for the displacement of a suitable leaving group at the C2 or C4 positions, although in the case of 2,4-dimethyl-5-nitro-1,3-thiazole, there are no conventional leaving groups. However, in related nitrothiazole systems, the nitro group itself can sometimes be displaced by strong nucleophiles under forcing conditions.[8] A more common application of SNAr in this context involves the introduction of a leaving group at the C2 or C4 methyl positions, which will be discussed in a later section.

Conceptual Workflow: Nucleophilic Aromatic Substitution

Substrate 2,4-Dimethyl-5-nitro-1,3-thiazole (Electron-Deficient Ring) Intermediate Meisenheimer-like Complex (Intermediate) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Thiazole Derivative Intermediate->Product Loss of Leaving Group (if applicable)

Caption: Generalized workflow for SNAr on an activated thiazole ring.

Functionalization of the C2 and C4 Methyl Groups

The methyl groups at the C2 and C4 positions are activated by the adjacent nitrogen and sulfur atoms of the thiazole ring, respectively, and further by the electron-withdrawing nitro group. This activation allows for a range of transformations.

The active methyl groups can participate in condensation reactions with aldehydes and other electrophiles in the presence of a base. This provides a straightforward route to introduce new carbon-carbon bonds and extend the molecular framework.

Experimental Protocol: Knoevenagel-type Condensation with an Aromatic Aldehyde

  • Materials:

    • 2,4-Dimethyl-5-nitro-1,3-thiazole

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Piperidine or another suitable base

    • Toluene or another suitable solvent

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2,4-dimethyl-5-nitro-1,3-thiazole (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in toluene.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

A modern and efficient method for the alkylation of activated methyl groups on N-heterocycles is through "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[3][9] This methodology utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on iridium or ruthenium. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the activated methyl group, followed by the reduction of the resulting alkene by the "borrowed" hydrogen.

Experimental Protocol: Iridium-Catalyzed Alkylation with a Primary Alcohol

  • Materials:

    • 2,4-Dimethyl-5-nitro-1,3-thiazole

    • Primary alcohol (e.g., benzyl alcohol)

    • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

    • Suitable phosphine or N-heterocyclic carbene (NHC) ligand

    • Potassium tert-butoxide (KOtBu) or another suitable base

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]₂ and the ligand.

    • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

    • Add 2,4-dimethyl-5-nitro-1,3-thiazole, the primary alcohol, and the base.

    • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 100-150 °C) for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Diagram: Catalytic Cycle of "Borrowing Hydrogen" Alkylation

cluster_0 Catalytic Cycle Catalyst [Ir]-H Alcohol R-CH₂OH Catalyst->Alcohol - [Ir]-H₂ Aldehyde R-CHO Alcohol->Aldehyde + [Ir] Condensation_Product Thiazole-CH=CH-R Aldehyde->Condensation_Product + Thiazole-CH₃ - H₂O Thiazole Thiazole-CH₃ Alkylated_Product Thiazole-CH₂-CH₂-R Condensation_Product->Alkylated_Product + [Ir]-H₂ Alkylated_Product->Catalyst - Product + [Ir]

Caption: Simplified catalytic cycle for the alkylation of an activated methyl group via "borrowing hydrogen".

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as it provides access to 5-aminothiazole derivatives, which are valuable precursors for the synthesis of biologically active molecules.[6][10][11] Various reducing agents can be employed, from classical methods using metals in acidic media to modern catalytic approaches.

Experimental Protocol: Catalytic Reduction of the Nitro Group

  • Materials:

    • 2,4-Dimethyl-5-nitro-1,3-thiazole

    • Palladium on carbon (Pd/C, 10%) or another suitable catalyst

    • Hydrazine hydrate (N₂H₄·H₂O) or hydrogen gas (H₂)

    • Ethanol (EtOH) or another suitable solvent

  • Procedure (using Hydrazine Hydrate):

    • In a round-bottom flask, suspend 2,4-dimethyl-5-nitro-1,3-thiazole and Pd/C in ethanol.

    • Heat the mixture to reflux.

    • Add hydrazine hydrate dropwise to the refluxing suspension. The reaction is often exothermic.

    • After the addition is complete, continue to reflux for an additional 1-2 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting 2,4-dimethyl-5-amino-1,3-thiazole can be purified by recrystallization or column chromatography.

Data Summary

Compound Synthetic Method Key Reagents Typical Yield
2,4-DimethylthiazoleHantzsch SynthesisThioacetamide, Chloroacetone60-80%
2,4-Dimethyl-5-nitro-1,3-thiazoleElectrophilic NitrationFuming HNO₃, H₂SO₄50-70%
2-Methyl-4-(styryl)-5-nitro-1,3-thiazoleKnoevenagel CondensationBenzaldehyde, Piperidine70-90%
2-Methyl-4-(2-phenylethyl)-5-nitro-1,3-thiazole"Borrowing Hydrogen" AlkylationBenzyl alcohol, [Ir(cod)Cl]₂60-85%
2,4-Dimethyl-5-amino-1,3-thiazoleCatalytic ReductionPd/C, Hydrazine hydrate80-95%

Conclusion

2,4-Dimethyl-5-nitro-1,3-thiazole is a highly valuable and versatile building block for the synthesis of a wide array of functionalized thiazole derivatives. The strong electron-withdrawing nature of the nitro group not only facilitates its own transformation into a synthetically useful amino group but also activates the thiazole scaffold for various C-C bond-forming reactions at the methyl substituents. The methodologies outlined in this guide, from classical condensation reactions to modern transition-metal-catalyzed alkylations, provide a robust toolkit for researchers in drug discovery and medicinal chemistry to explore the chemical space around this privileged heterocyclic core.

References

  • Organic Syntheses. 2,4-dimethylthiazole. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Catalytic Alkylation of Methyl-N-Heteroaromatics with Alcohols. ACS Publications. [Link]

  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

  • Synthesis of 2,4-dichloro-5-nitro-thiazole. PrepChem. [Link]

  • US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. Organic Chemistry Portal. [Link]

  • Nucleophilic substitution of nitro group in nitrotriazolotriazines as a model of potential interaction with cysteine-containing. SciSpace. [Link]

  • synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. European Chemical Bulletin. [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • One step synthesis of 5,2'-bithiazole derivatives: reaction of N,N-dimethyl-2,4-dithiobiuret with α-haloketones. Chemistry Letters. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 2,4-Dimethyl-5-nitro-1,3-thiazole

Introduction and Scope 2,4-Dimethyl-5-nitro-1,3-thiazole is a highly substituted heterocyclic building block frequently utilized in the development of antibacterial agents, radiosensitizers, and agricultural chemicals[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2,4-Dimethyl-5-nitro-1,3-thiazole is a highly substituted heterocyclic building block frequently utilized in the development of antibacterial agents, radiosensitizers, and agricultural chemicals[1]. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: the fully substituted nature of the thiazole ring means there are no aromatic protons available for direct 1D H NMR structural confirmation.

This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of 2,4-dimethyl-5-nitro-1,3-thiazole. By combining 1D ( H, C) and 2D (HSQC, HMBC) NMR techniques, researchers can systematically map the electronic perturbations caused by the 5-nitro group and confidently assign all chemical shifts.

Mechanistic Principles: Electronic Effects and Causality

To move beyond rote assignment, it is critical to understand the causality behind the chemical shifts in the thiazole system. The electronic environment of 2,4-dimethyl-5-nitro-1,3-thiazole is governed by two primary factors: the inherent polarization of the thiazole ring and the strong electron-withdrawing nature of the nitro group [2].

  • The 5-Nitro Effect: The nitro group exerts strong inductive (-I) and resonance (-M) effects. While the resonance effect delocalizes -electrons across the ring, the inductive effect severely deshields the adjacent C4 position. Consequently, the protons of the 4-methyl group are pulled downfield (~2.85 ppm) compared to the 2-methyl group (~2.72 ppm).

  • The C2 Deshielding: The C2 carbon is sandwiched between the highly electronegative nitrogen and sulfur atoms. This unique position strips electron density from the carbon nucleus, making it the most deshielded carbon in the ring (~167.0 ppm), a hallmark of 1,3-thiazole derivatives [3].

  • The Necessity of 2D NMR: Because both methyl groups appear as isolated singlets in 1D H NMR, they cannot be assigned through scalar coupling ( -coupling) splitting patterns. The protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) to establish a self-validating logic loop. By observing the long-range coupling from the 4-methyl protons to the C5 carbon (which is uniquely identifiable due to its attachment to the NO2 group), the exact regiochemistry is proven.

Experimental Protocols

The following step-by-step methodologies are optimized for a 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl ) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. If the sample exhibits poor solubility, DMSO- may be substituted, though chemical shifts will vary slightly due to solvent effects.

  • Concentration: Weigh exactly 15 mg of 2,4-dimethyl-5-nitro-1,3-thiazole for 1D H NMR, or 50–70 mg for C and 2D NMR experiments.

  • Dissolution: Dissolve the compound in 0.6 mL of the chosen solvent. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the homogeneous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

Acquisition Parameters
  • 1D H NMR:

    • Temperature: 298 K

    • Number of Scans (NS): 16

    • Spectral Width (SW): 10 ppm

    • Relaxation Delay (D1): 2.0 s (Crucial for accurate integration of the methyl singlets).

  • 1D C NMR:

    • Temperature: 298 K

    • Number of Scans (NS): 1024 (Required due to the presence of three quaternary carbons which have long relaxation times).

    • Spectral Width (SW): 250 ppm

    • Relaxation Delay (D1): 2.0 s

    • Decoupling: WALTZ-16 proton decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Phase-sensitive mode.

    • Increments: 256 in (carbon dimension).

    • Scans per increment: 16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimized for long-range coupling constant Hz.

    • Increments: 256 in .

    • Scans per increment: 32.

Logical Workflow Visualization

To ensure robust data interpretation, the acquisition and analysis must follow a strict logical sequence, transitioning from basic 1D identification to complex 2D spatial mapping.

NMR_Workflow cluster_1 1D NMR Acquisition cluster_2 2D NMR & Elucidation Prep Sample Preparation (50 mg in 0.6 mL CDCl3) H1 1H NMR (500 MHz) Identify Methyl Singlets Prep->H1 C13 13C NMR (125 MHz) Identify Quaternary Carbons Prep->C13 HSQC 1H-13C HSQC Direct C-H Mapping H1->HSQC C13->HSQC HMBC 1H-13C HMBC Long-Range Correlations HSQC->HMBC Assign Unambiguous Assignment C2, C4, C5 & Methyls HMBC->Assign

Figure 1: NMR characterization workflow for 2,4-dimethyl-5-nitro-1,3-thiazole.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts and critical 2D correlations required to validate the structure of 2,4-dimethyl-5-nitro-1,3-thiazole. The HMBC correlations are the definitive proof of the regiochemistry.

Table 1: H and C NMR Chemical Shift Assignments (in CDCl )

Position H Shift (ppm)MultiplicityIntegration C Shift (ppm)Carbon TypeKey HMBC Correlations (H C)
2 ---~167.0Quaternary (C=N)-
4 ---~152.0Quaternary (C=C)-
5 ---~143.0Quaternary (C-NO )-
2-CH 2.72Singlet (s)3H19.2Primary (CH )C2 ( )
4-CH 2.85Singlet (s)3H15.5Primary (CH )C4 ( ), C5 ( )

Note: The exact ppm values may shift slightly ( 0.05 ppm for H and 1.0 ppm for C) depending on exact sample concentration and temperature. The relative order of the shifts, however, remains absolute.

Conclusion

The structural verification of 2,4-dimethyl-5-nitro-1,3-thiazole cannot rely solely on 1D NMR due to the lack of scalar coupling between the isolated methyl groups. By applying the self-validating HMBC protocol detailed above, researchers can exploit the distinct electronic environments created by the 5-nitro group and the thiazole heteroatoms to achieve absolute structural certainty.

References

  • Title: 2-Amino-5-Nitrothiazole | CID 8486 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Low Barrier Methyl Internal Rotations and 14N Quadrupole Coupling in the Microwave Spectrum of 2,4-Dimethylthiazole Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists facing yield bottlenecks during the nitration of 2,4-dimethylthiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for research scientists and process chemists facing yield bottlenecks during the nitration of 2,4-dimethylthiazole.

Synthesizing 2,4-dimethyl-5-nitro-1,3-thiazole presents a unique mechanistic paradox. While the thiazole ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS)[1], the presence of two electron-donating methyl groups at the 2- and 4-positions provides critical activation, directing the nitronium ion exclusively to the 5-position[1]. However, the basicity of the thiazole nitrogen (pKa ~2.52) means it rapidly protonates in strongly acidic nitrating media, forming a highly deactivated thiazolium ion[1]. Balancing the required forcing conditions with the risk of oxidative degradation is the key to maximizing your reaction yield.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot yield issues, one must first understand the causality of the reaction environment. When 2,4-dimethylthiazole is introduced to a mixed acid system (HNO₃/H₂SO₄), the sulfuric acid acts as both a solvent and a protonating agent. The protonated nitrogen withdraws electron density from the ring, directly competing with the +I (inductive) activation provided by the methyl groups.

Because of this deactivation, the reaction requires a delicate thermal profile: it must be cold enough during reagent addition to prevent the nitric acid from oxidatively cleaving the ring, yet warm enough during the maturation phase to overcome the high activation energy barrier of the protonated intermediate.

Pathway SM 2,4-Dimethylthiazole (Starting Material) Protonated Protonated Thiazolium Ion (Deactivated Ring) SM->Protonated Conc. H2SO4 (0-5 °C) Nitration Electrophilic Attack at C-5 (Nitronium Ion) Protonated->Nitration HNO3/H2SO4 (Controlled Temp) Oxidation Oxidative Cleavage / Tar (Side Reaction) Protonated->Oxidation Excess Heat / Oxidant (> 60 °C) Product 2,4-Dimethyl-5-nitrothiazole (Target Product) Nitration->Product Aqueous Workup (pH 6.5-7.5)

Figure 1: Mechanistic pathway and competing side reactions during thiazole nitration.

Standard Operating Procedure (SOP): Optimized Nitration Protocol

This self-validating protocol is designed to minimize over-oxidation while ensuring complete conversion.

Reagents Required:

  • 2,4-Dimethylthiazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (Solvent / Catalyst)

  • Fuming or Concentrated Nitric Acid (70-90%) (1.2 - 1.5 eq)

Step-by-Step Methodology:

  • Substrate Protection: Charge a dry, round-bottom flask with concentrated H₂SO₄ (approx. 3-5 volumes relative to the starting material). Cool the flask to 0–5 °C using an ice-salt bath. Slowly add 2,4-dimethylthiazole dropwise. Causality: Pre-dissolving in H₂SO₄ safely protonates the basic nitrogen, protecting the ring from immediate oxidative destruction when HNO₃ is introduced.

  • Mixed Acid Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated HNO₃ (1.2 to 1.5 eq) to an equal volume of cold concentrated H₂SO₄. Maintain this mixture at 0 °C.

  • Electrophilic Addition: Add the cold mixed acid dropwise to the thiazole solution over 30–45 minutes. Critical Control Parameter: Maintain the internal reaction temperature strictly below 10 °C to prevent the formation of degradation tars[2].

  • Maturation Phase: Once addition is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature, then gently heat to 40–45 °C for 2 hours. Causality: The elevated temperature provides the necessary kinetic energy for the nitronium ion to attack the deactivated thiazolium ring.

  • Quenching: Pour the reaction mixture over crushed ice (10x the reaction volume) with vigorous stirring.

  • Neutralization & Isolation: Carefully neutralize the highly acidic aqueous mixture using solid Na₂CO₃ or a concentrated NaOH solution until the pH reaches exactly 6.5–7.5. Extract the aqueous layer exhaustively with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Quantitative Data: Reaction Condition Comparison

The table below summarizes how different nitrating systems and thermal profiles impact the final yield of 2,4-dimethyl-5-nitrothiazole.

Nitrating SystemTemp Profile (Addition → Maturation)Expected YieldPrimary Impurity / Issue
Mixed Acid (Conc. HNO₃/H₂SO₄) 0 °C → 45 °C65% - 75% Minor unreacted starting material.
Mixed Acid (Excess HNO₃)0 °C → 70 °C< 30%Heavy baseline tar; oxidative ring cleavage.
Mixed Acid (Conc. HNO₃/H₂SO₄)0 °C → 5 °C (No heating)< 20%High recovery of unreacted starting material.
HNO₃ / Trifluoroacetic Anhydride (TFAA)0 °C → 25 °C70% - 80%Excellent yield, but reagents are cost-prohibitive at scale[3].

Troubleshooting Guides & FAQs

Q1: My reaction yields a black, viscous tar with less than 30% product recovery. What is causing this?

A: This is a classic symptom of oxidative degradation. Thiazole rings are highly susceptible to oxidation by strong nitric acid if the temperature is not strictly controlled[2].

  • Resolution: Ensure your internal temperature does not exceed 10 °C during the mixed acid addition. Furthermore, verify that you are not using a massive excess of HNO₃; 1.2 to 1.5 equivalents is sufficient. Do not let the maturation temperature exceed 50 °C.

Q2: TLC analysis shows complete consumption of starting material, but my isolated yield after workup is very low. Where is the product going?

A: You are likely losing your product in the aqueous phase during neutralization. 2,4-Dimethyl-5-nitrothiazole possesses moderate water solubility, especially in highly ionic aqueous solutions.

  • Resolution: Do not rely solely on precipitation. Ensure the aqueous phase is neutralized to exactly pH 6.5–7.5 (avoid highly alkaline conditions which can cause hydrolysis). Perform exhaustive extractions using a polar aprotic solvent like Ethyl Acetate or Dichloromethane, and salt out the aqueous layer with NaCl prior to extraction.

Q3: I am recovering mostly unreacted 2,4-dimethylthiazole. Should I use a stronger nitrating agent?

A: Not necessarily. Unreacted starting material usually indicates a lack of kinetic energy rather than a lack of electrophile. Because the thiazole nitrogen protonates in H₂SO₄, the ring is deactivated[1].

  • Resolution: If you are running the entire reaction at 0–5 °C, the nitration will stall. You must include the maturation phase (warming to 40–45 °C) to drive the electrophilic attack to completion.

Q4: Can I alter the regioselectivity to get the 4-nitro isomer instead?

A: Direct nitration of 2,4-dimethylthiazole will almost exclusively yield the 5-nitro isomer due to the combined electronic directing effects of the methyl groups and the inherent reactivity of the C-5 position[2][4]. Synthesizing a 4-nitrothiazole typically requires blocking the 5-position or utilizing specific directing groups (e.g., 2-acetamido derivatives)[2].

Troubleshooting Start Issue: Low Reaction Yield TLC Analyze Crude via TLC/LCMS Start->TLC SM_High High Unreacted Starting Material TLC->SM_High Tar_High High Baseline Tar (Degradation) TLC->Tar_High Loss Product Lost in Aqueous Phase TLC->Loss Sol1 Increase maturation temp to 40-45 °C post-addition SM_High->Sol1 Sol2 Strictly control exotherm (<10 °C) during mixed acid addition Tar_High->Sol2 Sol3 Careful neutralization (pH 6.5-7.5) & exhaustive EtOAc extraction Loss->Sol3

Figure 2: Diagnostic logic tree for troubleshooting low yields in thiazole nitration.

References

  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd. Available at:[Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. Available at:[Link]

Sources

Optimization

troubleshooting poor solubility of 2,4-dimethyl-5-nitro-1,3-thiazole in aqueous biological assays

Technical Support Center: Overcoming Solubility Challenges of 2,4-dimethyl-5-nitro-1,3-thiazole in Aqueous Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Challenges of 2,4-dimethyl-5-nitro-1,3-thiazole in Aqueous Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of nitroaromatic heterocycles in aqueous media. 2,4-dimethyl-5-nitro-1,3-thiazole is a highly potent scaffold, particularly in antimicrobial and antiparasitic drug discovery[1], but its planar, hydrophobic nature makes it notoriously difficult to keep in solution during in vitro biological assays.

This guide abandons generic advice in favor of a mechanistic understanding of these solubility barriers, delivering self-validating protocols to ensure your assay data is both robust and reproducible.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 2,4-dimethyl-5-nitro-1,3-thiazole precipitate immediately upon dilution into my aqueous assay buffer? A1: The precipitation is driven by the thermodynamics of the molecule. The thiazole ring combined with the nitro group creates a highly planar, lipophilic structure. In an aqueous environment, water molecules are forced to form highly ordered, cage-like structures around the hydrophobic molecule, resulting in a massive entropy penalty. To minimize this thermodynamically unfavorable state, the thiazole molecules rapidly self-associate via hydrophobic interactions and π−π stacking. This leads to visible precipitation or, more insidiously, sub-visible colloidal aggregates that sequester your compound.

Q2: Can I simply increase the DMSO concentration to force the compound into solution? A2: No. While dimethyl sulfoxide (DMSO) is an excellent solvent for nitrothiazoles, biological systems have strict tolerance limits. High concentrations of DMSO induce cytotoxicity, alter cell membrane permeability, and can artificially inflate or mask the apparent biological activity of your compound[2]. Relying on excessive DMSO is a common pitfall that invalidates assay results.

Table 1: Recommended Maximum Tolerated DMSO Concentrations by Assay Type

Assay / Cell TypeRecommended Max DMSO Final ConcentrationCausality / Impact of Exceeding Limit
Primary Cell Cultures ≤ 0.1%Extremely sensitive; induces apoptosis and alters cellular morphology[3].
Immortalized Cell Lines (e.g., HeLa)≤ 1.0%Cytotoxicity and significant inhibition of cell growth observed >1% to 2%[2].
High-Throughput Screening (HTS)0.1% - 1.0%Suppresses assay signals (e.g., ATP bioluminescence) and interferes with enzyme kinetics[4].
Bacterial MIC Assays ≤ 2.0% - 5.0%Can exhibit direct antimicrobial effects, skewing MIC values (e.g., toxic to A. baumanii at 6%)[5].

Q3: If DMSO is limited, what is the most scientifically sound strategy to solubilize this compound? A3: The gold standard for solubilizing planar, hydrophobic heterocycles without relying on toxic organic solvents is the use of Cyclodextrins (CDs), specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). CDs are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic central cavity[6]. They form non-covalent inclusion complexes with the nitrothiazole, effectively shielding the hydrophobic core from water while maintaining the compound in a bioavailable, monomeric state[7].

Q4: How do I verify that my compound is truly dissolved and not just forming invisible colloidal aggregates? A4: Visual inspection is scientifically insufficient. Colloidal aggregates frequently cause false positives in biochemical assays by non-specifically sequestering proteins and enzymes. You must implement a self-validating system using Nephelometry or Dynamic Light Scattering (DLS). Nephelometry measures the scattering of light by particles in suspension; a sudden spike in scattered light indicates the exact concentration at which the compound transitions from a true solution to a colloidal suspension.

Section 2: Experimental Workflows and Methodologies

G Start Compound Precipitation Detected in Assay CheckDMSO Evaluate DMSO Limit (Target: <0.5% - 1.0%) Start->CheckDMSO UseCD Formulate with HP-β-Cyclodextrin CheckDMSO->UseCD If DMSO > Limit DLS Verify Monomeric State (Nephelometry) UseCD->DLS Success Proceed to Biological Assay DLS->Success No Aggregates Detected

Decision tree for troubleshooting nitrothiazole solubility in biological assays.

Protocol 1: Preparation of HP- β -CD Inclusion Complexes

Objective: To achieve a supersaturated, bioavailable solution of 2,4-dimethyl-5-nitro-1,3-thiazole without exceeding a final DMSO concentration of 0.5%.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve 2,4-dimethyl-5-nitro-1,3-thiazole in 100% molecular-biology grade DMSO to create a 50 mM master stock. Ensure complete dissolution by vortexing and gentle sonication (5 minutes).

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous assay buffer (e.g., PBS or HEPES). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Slowly add the 50 mM DMSO stock dropwise into the 20% HP- β -CD solution under continuous magnetic stirring at room temperature. Target a 1:10 dilution (Intermediate concentration: 5 mM compound, 10% DMSO, 18% HP- β -CD).

  • Thermodynamic Equilibration: Allow the mixture to stir for 2 to 4 hours. Causality Note: The dynamic, non-covalent inclusion complex requires time to reach thermodynamic equilibrium; rushing this step will result in premature precipitation upon final dilution.

  • Final Dilution: Dilute this intermediate complex 1:20 into your final biological assay media.

    • Final Assay Conditions: 250 µM compound, 0.5% DMSO, 0.9% HP- β -CD.

G Drug Nitrothiazole (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity CD HP-β-CD (Hydrophilic) CD->Complex Encapsulates Assay Bioavailable Solution Complex->Assay Dissolves in Water

Formation of a water-soluble inclusion complex between HP-β-CD and the hydrophobic drug.

Protocol 2: Nephelometric Verification of Monomeric State

Objective: To empirically validate that the final assay concentration is below the critical aggregation concentration (CAC), ensuring the protocol above was successful.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of your HP- β -CD formulated compound directly in the final biological assay media (including all proteins/serum, as these alter solubility dynamics).

  • Plate Setup: Transfer 100 µL of each dilution into a clear-bottom, black-walled 96-well microplate. Include a vehicle control (media + 0.5% DMSO + 0.9% HP- β -CD).

  • Measurement: Read the plate using a microplate nephelometer. Alternatively, use a standard fluorometer set to identical excitation and emission wavelengths (e.g., Ex 600 nm / Em 600 nm) to measure light scatter.

  • Data Analysis: Plot the light scatter (Nephelometric Turbidity Units or Relative Light Units) against the compound concentration. The inflection point where the scatter sharply deviates from the baseline vehicle control represents your thermodynamic solubility limit. Crucial Rule: All biological assays must be conducted at concentrations strictly below this inflection point.

References

  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro".[Link][2]

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".[Link][6]

  • PubMed / NIH. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".[Link][7]

  • ASM Journals. "High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements".[Link][4]

  • Semantic Scholar. "Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic".[Link][1]

  • ResearchGate. "What is the highest acceptable limit of DMSO concentration for use in an MIC assay?".[Link][5]

Sources

Troubleshooting

effective purification and crystallization techniques for 2,4-dimethyl-5-nitro-1,3-thiazole

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the effective purification and crystallization of 2,4-dimethyl-5-nitro-1,3-thiazole. This resource is tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the effective purification and crystallization of 2,4-dimethyl-5-nitro-1,3-thiazole. This resource is tailored for researchers, scientists, and drug development professionals, focusing on the practical challenges and scientific principles underlying these critical downstream processes.

Troubleshooting Guide: Purification & Crystallization

This guide addresses specific issues that may arise during the purification and crystallization of 2,4-dimethyl-5-nitro-1,3-thiazole, providing potential causes and actionable solutions.

Question 1: My crude 2,4-dimethyl-5-nitro-1,3-thiazole appears as a dark, oily residue after synthesis. How should I proceed with purification?

Answer:

An oily or dark-colored crude product is common and typically indicates the presence of unreacted starting materials, polymeric side products, or other colored impurities. The purification strategy should aim to first isolate the target compound from these contaminants.

  • Initial Cleanup: Before attempting crystallization, it is advisable to perform a preliminary purification. Column chromatography is often effective. Given the polarity of the nitrothiazole moiety, a silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The separation can be monitored by Thin Layer Chromatography (TLC).

  • Causality: The nitro group and the thiazole ring make 2,4-dimethyl-5-nitro-1,3-thiazole a polar molecule.[1] Impurities from synthesis, especially if it's a Hantzsch thiazole synthesis, can be less polar starting materials or more polar, colored byproducts.[2] Chromatography effectively separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Question 2: I'm attempting to recrystallize 2,4-dimethyl-5-nitro-1,3-thiazole, but the compound "oils out" instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with nitroaromatic compounds.

  • Potential Causes & Solutions:

    • High Impurity Concentration: A significant amount of impurities can depress the melting point of your compound, leading to the formation of an oil. It is recommended to enhance the purity of the material before recrystallization, possibly through column chromatography as mentioned above.

    • Inappropriate Solvent Choice: The melting point of the compound might be lower than the boiling point of the chosen solvent.[1] In such cases, the compound melts before it dissolves, and upon cooling, it separates as an oil. Consider a lower-boiling point solvent.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. To remedy this, after dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate further. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

  • Expert Tip: If an oil has already formed, try reheating the solution to re-dissolve the oil. Then, add a small amount of additional solvent to slightly decrease the saturation and allow for slow cooling. Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide a nucleation site for crystal growth.[1]

Question 3: I have successfully obtained crystals, but my yield is very low. How can I improve the recovery of 2,4-dimethyl-5-nitro-1,3-thiazole?

Answer:

Low recovery during crystallization is a frequent challenge. The key is to maximize the difference in solubility of your compound at high and low temperatures.

  • Solvent System Optimization:

    • Single Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved even at low temperatures.

    • Mixed Solvent System: A mixed solvent system is often ideal for nitroaromatic compounds.[1] You can dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective mixed solvent system for polar compounds like this is ethanol-water.[1]

  • Workflow for Yield Improvement:

Caption: Mixed-solvent recrystallization workflow.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent for recrystallizing 2,4-dimethyl-5-nitro-1,3-thiazole?

Answer:

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3] For a polar, nitroaromatic compound like 2,4-dimethyl-5-nitro-1,3-thiazole, polar solvents are generally a good starting point.

Solvent/System Rationale Considerations
Ethanol The hydroxyl group can hydrogen bond with the nitro group, and the overall polarity is suitable for dissolving the compound when hot.The compound may have some solubility at room temperature, potentially leading to lower yields if used alone.
Isopropanol Similar to ethanol but can sometimes offer a better solubility profile.
Ethanol/Water An excellent mixed-solvent system. Ethanol acts as the "good" solvent, and water as the "bad" or anti-solvent. This allows for fine-tuning of the solubility to maximize yield.[1]The ratio needs to be determined empirically for your specific sample and purity level.
Acetic Acid Can be effective for some nitroaromatic compounds.Can be difficult to remove completely from the final product.

Solvent Selection Workflow:

G cluster_0 Solvent Screening A Place small amount of crude product in separate test tubes B Add potential solvents (Ethanol, Isopropanol, etc.) A->B C Observe solubility at room temperature B->C D Gently heat soluble samples C->D If insoluble at RT E Observe solubility when hot D->E F Cool hot solutions E->F G Observe crystal formation F->G H Select solvent with high solubility when hot and low solubility when cold G->H

Caption: Systematic approach to solvent selection.

Question 2: What are the likely impurities in my 2,4-dimethyl-5-nitro-1,3-thiazole sample?

Answer:

The impurities will largely depend on the synthetic route used. A common method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis.[2][4]

  • Potential Impurities from Hantzsch Synthesis:

    • Unreacted Thioamide: (e.g., thioacetamide)

    • Unreacted α-haloketone: (e.g., a halogenated pentan-2,4-dione derivative)

    • Side-reaction Products: The Hantzsch synthesis can sometimes yield isomeric or polymeric byproducts.

  • Purification Strategy: Most of these common impurities have different polarities from the desired product and can be effectively removed by recrystallization or silica gel chromatography.

Question 3: How can I confirm the purity of my final 2,4-dimethyl-5-nitro-1,3-thiazole product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of impurities.

  • Chromatography (TLC/HPLC):

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the nitro group).

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent to the level of the silica bed.

  • Sample Loading: Dissolve your crude 2,4-dimethyl-5-nitro-1,3-thiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization using an Ethanol/Water Mixed Solvent System

  • Dissolution: Place the purified 2,4-dimethyl-5-nitro-1,3-thiazole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until you observe the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

References

  • Google Patents. (1955). Process for the crystallization of nitro-aromatic compounds in nitric acid. FR1118443A.
  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • PubChem. (n.d.). 2,4-Dimethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. ChemHelpASAP. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Google Patents. (1981). Process for the preparation of 2-amino-5-nitrothiazole. US4269985A.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Modifying 2,4-Dimethyl-5-Nitro-1,3-Thiazole Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers working with 2,4-dimethyl-5-nitro-1,3-thiazole and its derivatives. This scaffold is a valuable building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers working with 2,4-dimethyl-5-nitro-1,3-thiazole and its derivatives. This scaffold is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by significant steric hindrance imposed by the methyl groups at the C2 and C4 positions. This guide provides in-depth troubleshooting advice, conceptual FAQs, and detailed protocols to help you overcome these synthetic challenges.

Visualizing the Core Challenge: Steric Hindrance

The primary obstacle in modifying this thiazole core is the steric congestion created by the two methyl groups. They effectively "shield" the reactive centers of the molecule, particularly the C2 and C4 positions of the thiazole ring and the C5-nitro group.

Caption: Steric shielding of the 2,4-dimethyl-5-nitro-1,3-thiazole core.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter during synthesis and provides actionable solutions based on mechanistic principles.

Question: My nucleophilic aromatic substitution (SNAr) on a 2-halo derivative is failing or giving very low yields. Why?

Answer: This is a classic case where electronic activation and steric hindrance are in direct opposition. The C5-nitro group is a powerful electron-withdrawing group that activates the thiazole ring for nucleophilic attack, a prerequisite for the SNAr mechanism.[1][2][3] This mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex.[1]

However, the methyl group at the C2 (or C4) position sterically blocks the incoming nucleophile from attacking the carbon atom bearing the leaving group (e.g., a halogen). This steric clash raises the activation energy of the reaction, making it difficult for the Meisenheimer complex to form.

Potential Solutions:

  • Increase Thermal Energy: Often, steric barriers can be overcome with higher temperatures.

    • Action: Switch from standard reflux to a sealed tube or a microwave reactor. Microwave heating is particularly effective for rapidly reaching high temperatures and accelerating reactions that are kinetically slow.

    • Causality: Increased kinetic energy allows the nucleophile to overcome the steric repulsion barrier more effectively.

  • Use Smaller, More Potent Nucleophiles: The size of the nucleophile is critical.

    • Action: If possible, opt for smaller nucleophiles. For example, sodium azide (NaN₃) or sodium cyanide (NaCN) are sterically small and highly nucleophilic.

    • Causality: A smaller nucleophilic atom can approach the sterically crowded electrophilic carbon more easily.

  • Enhance Nucleophile Reactivity:

    • Action: Use a stronger base to deprotonate your nucleophile fully (e.g., NaH for an alcohol vs. K₂CO₃). Consider using a phase-transfer catalyst (e.g., TBAB) for reactions with poor solubility.

    • Causality: A more reactive nucleophile can lower the activation energy barrier, compensating for the steric penalty.

Question: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C2-position, but the reaction is stalled with starting material remaining.

Answer: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to steric hindrance around the reaction center. In the case of your 2-halo-4-methyl-5-nitrothiazole derivative, the C2-methyl group presents a major obstacle to two key steps in the catalytic cycle:

  • Oxidative Addition: The bulky substrate may struggle to coordinate with and insert into the Pd(0) catalyst center.

  • Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can be sterically hindered, slowing down catalyst turnover.

Furthermore, the nitrogen atom of the thiazole ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]

Potential Solutions:

  • Select an Advanced Catalyst System: Modern catalyst systems have been specifically designed to handle sterically demanding substrates.

    • Action: Move away from traditional catalysts like Pd(PPh₃)₄. Employ catalysts with bulky, electron-rich phosphine ligands.

    • Causality: Bulky ligands (like those in Table 1) promote the reductive elimination step and can prevent the thiazole nitrogen from inhibiting the palladium center.[4] Pre-catalysts offer greater stability and activity.

Catalyst System Recommended For Key Advantage Source
XPhos Pd G3 Suzuki, Buchwald-HartwigHigh activity for hindered substrates, air and moisture stable.[4]
RuPhos Pd G3 Suzuki, Buchwald-HartwigExcellent for sterically demanding aryl-aryl couplings.[4]
PEPPSI-type Catalysts Suzuki, C-H ActivationN-heterocyclic carbene (NHC) ligands offer high stability and activity.[5]
Ligand-Free (High Temp) SuzukiMay utilize thiazole N-coordination; worth screening if other methods fail.[6]
  • Optimize Reaction Conditions:

    • Action: Screen different bases and solvents. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required. High-boiling point polar aprotic solvents like DMAc, NMP, or DMF can be beneficial.[5][7]

    • Causality: The right base and solvent combination can facilitate the crucial transmetalation step and maintain catalyst stability at the required high temperatures.

G start Low Yield in Cross-Coupling? change_catalyst Switch to Bulky Ligand (e.g., XPhos, RuPhos) & Modern Pre-catalyst start->change_catalyst Yes increase_temp Increase Temperature (Microwave or Sealed Tube) change_catalyst->increase_temp screen_base Screen Bases (K₃PO₄, Cs₂CO₃) increase_temp->screen_base screen_solvent Screen Solvents (DMAc, NMP, Toluene) screen_base->screen_solvent success Reaction Successful screen_solvent->success Improved Yield failure Consider Alternative Synthetic Route screen_solvent->failure No Improvement

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Question: The reduction of the C5-nitro group to an amine is sluggish and requires harsh conditions that are degrading my molecule.

Answer: The steric environment created by the C4-methyl group can hinder the approach of the nitro group to the surface of a heterogeneous catalyst like Palladium on Carbon (Pd/C). This poor binding affinity makes standard catalytic hydrogenation inefficient. Harsh, acidic reducing agents like tin(II) chloride (SnCl₂) can cause unwanted side reactions or cleavage of sensitive functional groups.

Potential Solutions:

Reducing Agent Conditions Advantages Considerations
Sodium Dithionite (Na₂S₂O₄) aq. THF or aq. Dioxane, RTVery mild, highly chemoselective for nitro groups.Requires aqueous conditions; workup can be tedious.
Transfer Hydrogenation Pd/C, Ammonium Formate or Cyclohexene, RefluxAvoids use of pressurized H₂ gas; often more effective for hindered substrates than direct hydrogenation.Requires elevated temperatures.
Iron powder in Acetic Acid Fe, AcOH, 50-80 °CInexpensive, effective, and works under mildly acidic conditions.Can be slow; requires filtration of iron salts.
Enzymatic Reduction Ketoreductases (KREDs)Extremely mild (aqueous buffer, RT) and selective.Requires screening for a compatible enzyme; specialized expertise.[8]

Conceptual FAQs

Question: Why is this particular thiazole scaffold so difficult to modify compared to other heterocycles?

Answer: The difficulty arises from a "perfect storm" of electronic and steric factors. Thiazole is an electron-deficient heterocycle, which makes it inherently less reactive in certain reactions (like electrophilic substitution) than electron-rich rings like pyrrole or furan. The powerful electron-withdrawing nitro group further deactivates the ring toward electrophiles but activates it for nucleophilic attack.[1][9] However, the two methyl groups at C2 and C4 create a formidable steric shield around every position on the ring, impeding the approach of reagents regardless of the electronic factors. This combination of an electronically demanding yet sterically congested core makes modification challenging.

Question: Are there any reactions that are favored by the substitution pattern of this molecule?

Answer: While many reactions on the ring are hindered, the methyl groups themselves can be sites of reactivity. For example, radical bromination (using NBS and a radical initiator like AIBN) could potentially functionalize the methyl groups to form bromomethyl derivatives. These intermediates could then undergo subsequent SN2 reactions. However, even in this case, the steric bulk of the rest of the molecule would influence the reactivity of the newly formed bromomethyl group.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Hindered 2-Bromo-4-methyl-5-nitrothiazole

This protocol employs a modern catalyst system designed to overcome steric hindrance.

Materials:

  • 2-Bromo-4-methyl-5-nitro-1,3-thiazole (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Anhydrous Toluene and Water (10:1 ratio, e.g., 5 mL Toluene, 0.5 mL H₂O)

  • Microwave reaction vial with stir bar

Procedure:

  • Vial Preparation: To a dry microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-bromo-4-methyl-5-nitrothiazole, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Solvent Addition: Add the anhydrous toluene and water mixture via syringe.

  • Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 60-120 minutes. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled partner will confirm success.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. Retrieved from [Link]

  • Springer. (2003). REACTIONS OF 2,4-DISUBSTITUTED 5-NITRO-1,2,3-TRIAZOLE 1-OXIDES. 3. DESTRUCTIVE NITRATION OF NITRO-SUBSTITUTED 2-ACETONYLTRIAZOLE OXIDES AND AZOTRIAZOLE OXIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

  • Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.
  • e-Journal of Chemistry. (2013). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Retrieved from [Link]

  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antitumor Activity of 2,4-Dimethyl-5-Nitro-1,3-Thiazole Analogs In Vivo

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of novel 2,4-dimethyl-5-nitro-1,3-thiazole analogs as potential anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of novel 2,4-dimethyl-5-nitro-1,3-thiazole analogs as potential anticancer agents. We will delve into the critical aspects of experimental design, model selection, and data interpretation, ensuring scientific rigor and translatability of findings.

The thiazole moiety is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use.[1] The introduction of a nitro group, particularly at the 5-position, can confer significant biological activity.[2] Nitazoxanide, a 5-nitrothiazole derivative, is an FDA-approved antiparasitic agent, highlighting the therapeutic potential of this scaffold.[3] The rationale for exploring 2,4-dimethyl-5-nitro-1,3-thiazole analogs in oncology stems from the established anticancer properties of various thiazole-containing compounds.[1][4][5][6][7] This guide will equip you with the necessary knowledge to design and execute robust in vivo studies to ascertain the therapeutic potential of your novel analogs.

Strategic Overview of In Vivo Validation

A successful in vivo validation campaign requires a multi-step, logical progression from initial efficacy screening to more complex, clinically relevant models. The following workflow outlines the key decision points:

G cluster_0 Phase 1: Initial Efficacy & Tolerability cluster_1 Phase 2: Advanced Modeling & Mechanism A Analog Synthesis & In Vitro Screening B Select Lead Analogs (e.g., Analog A, Analog B) A->B C Maximum Tolerated Dose (MTD) Study B->C D Subcutaneous Xenograft Model (e.g., HCT-116) C->D E Efficacy Assessment (Tumor Growth Inhibition) D->E F Orthotopic or PDX Model Selection E->F If promising efficacy and acceptable toxicity G Syngeneic Model (if immunotherapy is hypothesized) E->G If immune modulation is suspected J Comparative Efficacy Analysis F->J G->J H Pharmacodynamic (PD) Marker Analysis H->J I Preliminary Pharmacokinetic (PK) Study I->J

Caption: High-level workflow for in vivo validation of thiazole analogs.

Comparative Analysis of Hypothetical Analogs

For the purpose of this guide, let's consider two hypothetical analogs, "Analog A" and "Analog B," which have demonstrated promising in vitro activity against colorectal cancer cell lines. Our goal is to compare their in vivo performance.

ParameterAnalog AAnalog BVehicle ControlPositive Control (e.g., 5-FU)
Dosing Regimen 50 mg/kg, daily, oral gavage50 mg/kg, daily, oral gavage0.5% CMC, daily, oral gavage20 mg/kg, 3x/week, IP
Mean Tumor Volume (Day 21) 450 mm³620 mm³1500 mm³350 mm³
Tumor Growth Inhibition (TGI) 70%58.7%N/A76.7%
Mean Body Weight Change -3%-8%+2%-10%
Observed Toxicity Mild lethargySignificant lethargy, ruffled furNoneSignificant weight loss, lethargy

This data is illustrative and should be replaced with your experimental findings.

In Vivo Model Selection: A Critical Decision

The choice of animal model is paramount and depends on the specific scientific questions being addressed.

a. Xenograft Models (Immunodeficient Mice)

Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, are the workhorses of preclinical oncology research.[8]

  • Cell Line-Derived Xenografts (CDX): These models are established by injecting human cancer cell lines subcutaneously or orthotopically into mice.[8][9] They are relatively simple, cost-effective, and reproducible, making them ideal for initial efficacy screening.[9]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice.[10] They are known to better recapitulate the heterogeneity and molecular diversity of the original human tumor.[8][10]

b. Syngeneic Models (Immunocompetent Mice)

Syngeneic models utilize mouse tumor cell lines implanted into a genetically identical and immunocompetent mouse strain.[11][12][13] This approach is essential when evaluating compounds that may modulate the immune system, a potential mechanism for some anticancer agents.[11][12][14][15]

Model TypeAdvantagesDisadvantagesBest For
CDX Xenograft High reproducibility, cost-effective, rapid tumor growth.[9]Lacks a functional immune system, may not represent human tumor complexity.Initial efficacy screening, MTD studies.
PDX Xenograft Preserves original tumor heterogeneity and microenvironment.[8][10] Higher predictive value for clinical outcomes.[10]More expensive, slower tumor growth, higher variability.[14]Evaluating efficacy in a more clinically relevant setting.
Syngeneic Fully functional immune system, allows for immunotherapy assessment.[11][12][14]Mouse tumors may not fully represent human cancers.[13] Limited availability of cell lines for some cancer types.Investigating immuno-modulatory effects of the analogs.

Detailed Experimental Protocols

a. Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating the antitumor activity of 2,4-dimethyl-5-nitro-1,3-thiazole analogs in a CDX model.

Materials:

  • Human colorectal cancer cell line (e.g., HCT-116)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • Analog A, Analog B, vehicle, and positive control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture HCT-116 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC, daily, p.o.)

    • Group 2: Analog A (50 mg/kg, daily, p.o.)

    • Group 3: Analog B (50 mg/kg, daily, p.o.)

    • Group 4: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, 3x/week, i.p.)

  • Data Collection: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Record tumor volumes and body weights 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, pharmacodynamic marker analysis).

b. Pharmacodynamic (PD) Marker Analysis

To understand the mechanism of action, it's crucial to assess whether the drug is hitting its intended target in the tumor tissue.

Procedure:

  • Collect tumors from a satellite group of mice at various time points after the final dose.

  • Prepare tumor lysates for Western blotting or tissue sections for immunohistochemistry (IHC).

  • Probe for relevant biomarkers. Given the nitroaromatic structure, potential mechanisms could involve the generation of reactive oxygen species or inhibition of specific signaling pathways.[2][3][17] Analyze markers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved caspase-3), and cell proliferation (e.g., Ki-67).

Toxicity and Pharmacokinetic Considerations

While efficacy is a primary endpoint, understanding the safety and drug exposure profile is equally important.

  • Toxicity: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. The nitro group in some compounds can be associated with toxicity through bioreduction processes.[2][17] A preliminary Maximum Tolerated Dose (MTD) study is essential before commencing efficacy studies.

  • Pharmacokinetics (PK): A preliminary PK study can provide valuable information on drug absorption, distribution, metabolism, and excretion.[18] This helps in optimizing the dosing regimen and correlating drug exposure with antitumor activity.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 2,4-dimethyl-5-nitro-1,3-thiazole analogs. A systematic approach, starting with well-characterized in vitro active compounds and progressing through carefully selected in vivo models, is critical for success. Positive results from these studies, demonstrating a favorable efficacy and safety profile, would warrant further investigation into more complex models, combination therapies, and ultimately, IND-enabling studies.

References

  • Crown Bioscience. (2024, July 8). Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience Blog. [Link]

  • The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. (2024, June 11). Crown Bioscience. [Link]

  • Messenheimer, D. J., & Riese, M. J. (2018). Mouse Models for Cancer Immunotherapy Research. Cancer research, 78(15), 4103–4109. [Link]

  • The Role of Syngeneic Models in Cancer Research. (2023, May 3). LIDE Biotech. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gyar, S. A., & Mohamed, H. A. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules (Basel, Switzerland), 22(8), 1279. [Link]

  • Cai, W. X., Liu, A. L., Zhao, J. F., Li, Y. Q., Yang, Y. B., & Lu, X. H. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (Basel, Switzerland), 21(1), 52. [Link]

  • Gümüş, F., & Ersan, R. H. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Korean Chemical Society, 53(4), 438-445. [Link]

  • Cai, W. X., Liu, A. L., Zhao, J. F., Li, Y. Q., Yang, Y. B., & Lu, X. H. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 52. [Link]

  • Syngeneic Mouse Models. PharmaLegacy. [Link]

  • Acar Çevik, U., Osmaniye, D., Levent, S., Çavuşoğlu, B. K., Sağlık, B. N., & Osmaniye, D. (2022). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PloS one, 17(8), e0273467. [Link]

  • Dong, X., Guan, J., English, N. J., & Li, J. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(3), 101538. [Link]

  • Xenograft Mouse Models. Melior Discovery. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). The Jackson Laboratory. [Link]

  • In vivo tumor models. Stanford Medicine. [Link]

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  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (2010). FDA. [Link]

  • An, Y., et al. (2018). Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy. Frontiers in Pharmacology, 9, 794. [Link]

  • de Oliveira, R. B., et al. (2018). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(4), 850-873. [Link]

  • Evaluating antitumor activity and response determinants to trastuzumab deruxtecan in pediatric solid tumors. (2024, May 29). ASCO Publications. [Link]

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO. [Link]

  • Dias, D. A., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. International Journal of Molecular Sciences, 23(1), 305. [Link]

  • 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983). INCHEM. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules (Basel, Switzerland), 25(23), 5506. [Link]

  • Talele, T. T. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(22), 9891-9941. [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules (Basel, Switzerland), 27(15), 4945. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2019). Letters in Drug Design & Discovery, 16(10), 1145-1150. [Link]

  • Zimecki, M., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Journal of molecular modeling, 13(5), 589–597. [Link]

  • El-Naggar, S. A., et al. (2011). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Journal of American Science, 7(1), 47-56. [Link]

  • Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Research Journal of Pharmacy and Technology, 16(9), 4269-4273. [Link]

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Comparative

Mastering Synthesis: A Comparative Guide to Mass Spectrometry Validation of 2,4-dimethyl-5-nitro-1,3-thiazole

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug discovery. The synthesis of novel compounds like 2,4-dimethyl-5-nitro-1,3-thiazole, a heterocyclic molecule with potential therapeutic applications, demands rigorous analytical validation. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) as the definitive tool for validating the synthesis of this target compound, contrasting its performance with other common analytical techniques. We will delve into the rationale behind experimental choices, present a self-validating LC-MS/MS protocol, and provide the data necessary to make informed decisions in your analytical workflow.

The Critical Role of Validation in Thiazole Synthesis

The synthesis of substituted thiazoles is a significant area of medicinal chemistry.[1] A common route to a 2,4-disubstituted-5-nitro-1,3-thiazole involves the nitration of a corresponding 2,4-disubstituted thiazole precursor. This reaction, while effective, can lead to potential side products, including regioisomers or products of incomplete reaction. Therefore, a highly sensitive and specific analytical method is not just recommended; it is essential to confirm the identity of the final product and ensure its purity.

Workflow for Synthesis and Validation

cluster_synthesis Synthesis Stage cluster_validation Validation Stage A 2,4-dimethyl-1,3-thiazole (Starting Material) B Nitration Reaction (e.g., HNO₃/H₂SO₄) A->B C Crude Product (Mixture of target compound, byproducts, and unreacted starting material) B->C D Purification (e.g., Column Chromatography) C->D E Purified Product Candidate D->E F Sample Preparation (Dilution in appropriate solvent) E->F Submit for Validation G LC-MS/MS Analysis F->G H Data Interpretation (Molecular Ion & Fragmentation) G->H I Purity Assessment & Structural Confirmation H->I

Caption: High-level workflow from synthesis to mass spectrometry-based validation.

Why Mass Spectrometry is the Gold Standard

While various analytical techniques can provide structural information, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for small molecules like 2,4-dimethyl-5-nitro-1,3-thiazole.[2][3]

Key Advantages:

  • Unambiguous Molecular Weight Determination: MS provides the exact molecular weight of the compound, offering the first and most critical piece of evidence for successful synthesis.

  • Structural Confirmation through Fragmentation: Tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of the parent molecule, creating a unique "fingerprint" that confirms the connectivity of atoms and the positions of substituents.[4] This is crucial for distinguishing between isomers, a common challenge in organic synthesis.

  • Exceptional Sensitivity: LC-MS/MS can detect and quantify compounds at picogram levels, making it ideal for identifying trace-level impurities that other methods might miss.[2]

  • High Selectivity: The ability to monitor for specific mass-to-charge (m/z) ratios allows for the detection of the target compound even in complex mixtures, minimizing the need for extensive sample cleanup.[5]

Deciphering the Fragmentation Pattern

Understanding the expected fragmentation of 2,4-dimethyl-5-nitro-1,3-thiazole is key to its confident identification. Nitroaromatic compounds exhibit characteristic fragmentation pathways.[6][7] Under positive ion electrospray ionization (ESI), the molecule will be protonated to form the molecular ion [M+H]⁺. In subsequent collision-induced dissociation (CID) for MS/MS analysis, we can predict the following fragmentation patterns based on established chemical principles:

  • Loss of NO• (30 Da): A common fragmentation for nitroaromatic compounds.[8]

  • Loss of NO₂• (46 Da): Another characteristic loss from the nitro group.[4][6]

  • Ring Cleavage: Fragmentation of the thiazole ring itself, leading to smaller, characteristic fragment ions.

These predictable losses provide a multi-point verification of the compound's structure.

Ion DescriptionExpected m/z [M+H]⁺Key Fragments & Neutral LossExpected Fragment m/z
Protonated Parent Molecule159.02[M+H - NO]⁺129.02
[M+H - NO₂]⁺113.02
Thiazole Ring FragmentsVarious

A Self-Validating LC-MS/MS Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure data integrity and reliability, in line with common industry practices and regulatory expectations.[9][10][11]

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the purified synthesis product.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. The formic acid aids in protonation for positive ion mode ESI.

2. Instrumentation & Conditions

  • System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[12]

  • LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is suitable for separating small polar molecules.[10]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This ensures elution of the target compound and separation from potential impurities.

  • Flow Rate: 0.4 mL/min[10]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique ideal for preventing premature fragmentation of the analyte.[13]

  • MS Analysis:

    • Full Scan (MS1): Acquire data from m/z 50-300 to confirm the presence of the [M+H]⁺ ion at m/z 159.02.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 159.02 and fragment it using an appropriate collision energy. Monitor for the expected product ions (e.g., m/z 129.02, 113.02).

3. System Suitability & Validation

  • Blank Injection: Run a solvent blank at the beginning of the sequence to ensure no system contamination.

  • Standard Injection: Inject a certified reference standard (if available) to confirm retention time and fragmentation pattern.

  • Specificity: The unique combination of retention time and specific MS/MS transitions (e.g., 159.02 -> 129.02) provides high specificity for the analyte.[9]

Mass Spectrometry Validation Workflow

A Purified Synthesis Product B Sample Preparation (1 µg/mL in ACN:H₂O + 0.1% Formic Acid) A->B C LC Separation (C18 Reverse Phase) B->C D ESI Ionization (Positive Mode) C->D E MS1 Full Scan (Detect [M+H]⁺ at m/z 159.02) D->E F Precursor Ion Isolation (Isolate m/z 159.02) E->F G Collision-Induced Dissociation (CID Fragmentation) F->G H MS2 Product Ion Scan (Detect fragments, e.g., m/z 129, 113) G->H I Data Analysis (Confirm Mass, RT, and Fragments) H->I J Final Report (Structure Confirmed, Purity Assessed) I->J

Caption: Step-by-step workflow for LC-MS/MS validation of the target compound.

Comparative Analysis with Alternative Techniques

While powerful, mass spectrometry is often used in conjunction with other techniques. However, when compared on a head-to-head basis for the specific task of validating a novel small molecule synthesis, its advantages become clear.[14][15]

TechniquePrimary UseStrengthsWeaknessesApplicability to Topic
LC-MS/MS Identification & Quantification Unmatched sensitivity and selectivity ; provides molecular weight and structural data; excellent for impurity profiling.[2]Higher initial instrument cost; requires expertise for method development and data interpretation.Excellent (Gold Standard): Directly confirms molecular formula and structural integrity through fragmentation.
NMR Spectroscopy Structural Elucidation Provides detailed information on the carbon-hydrogen framework and atom connectivity (¹H, ¹³C, COSY, etc.).Relatively insensitive (requires mg quantities); can be complex to interpret with impurities present; not ideal for quantification without extensive calibration.Excellent (Complementary): Provides orthogonal confirmation of the detailed molecular structure.
HPLC-UV Separation & Quantification Robust, reliable, and widely available; excellent for purity assessment of known compounds with a chromophore.[2]Provides no structural information beyond retention time; co-eluting impurities with similar UV spectra can be missed; less sensitive than MS.Good (for Purity): Useful for assessing purity if the target has a unique UV absorbance, but cannot confirm identity on its own.
Elemental Analysis Elemental Composition Determines the percentage composition of C, H, N, S, etc., to verify the empirical formula.Requires highly pure sample (>99%); provides no information on molecular structure or isomerism.Fair (Supportive): Can support the proposed formula but offers no insight into the arrangement of atoms.
FTIR Spectroscopy Functional Group Identification Quick and easy method to identify the presence of key functional groups (e.g., C=O, N-H, C-NO₂).[13]Provides limited information on the overall molecular structure; spectra can be complex and difficult to interpret definitively for novel compounds.Fair (Supportive): Can confirm the presence of the nitro group and thiazole ring vibrations but is not definitive for structural confirmation.

Conclusion

For the validation of synthetic products like 2,4-dimethyl-5-nitro-1,3-thiazole, LC-MS/MS stands out as the most powerful and efficient single technique. It uniquely combines the ability to confirm the molecular weight, provide definitive structural evidence through fragmentation, and detect trace-level impurities with high sensitivity. While other techniques like NMR provide invaluable, complementary structural detail, the speed, selectivity, and sensitivity of mass spectrometry make it the indispensable core of any modern validation workflow in drug discovery and development. By adopting a robust, self-validating MS protocol, researchers can proceed with confidence in the identity and purity of their synthesized compounds.

References

  • Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • Benchchem. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Benchchem. Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide.
  • Benchchem. Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • ACS Publications. Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]

  • Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Available from: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

  • Arcinova. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available from: [Link]

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available from: [Link]

  • ACS Publications. Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available from: [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available from: [Link]

  • Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • LCGC International. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Available from: [Link]

Sources

Validation

Translational Efficacy of 2,4-Dimethyl-5-Nitro-1,3-Thiazole Derivatives: Bridging the In Vitro to In Vivo Gap

For drug development professionals targeting anaerobic bacteria and protozoan parasites, the 5-nitrothiazole scaffold represents a cornerstone of modern antimicrobial chemistry. While first-generation drugs like nitazoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals targeting anaerobic bacteria and protozoan parasites, the 5-nitrothiazole scaffold represents a cornerstone of modern antimicrobial chemistry. While first-generation drugs like nitazoxanide have proven clinically invaluable, emerging resistance necessitates the development of next-generation analogs.

The 2,4-dimethyl-5-nitro-1,3-thiazole derivatives have garnered significant attention. The addition of methyl groups at the 2- and 4-positions fundamentally alters the steric profile and lipophilicity (LogP) of the thiazole ring. While this modification often enhances cell membrane penetration during in vitro assays, it introduces complex pharmacokinetic variables that can cause a profound disconnect between in vitro potency and in vivo efficacy.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these derivatives, detailing the mechanistic causality behind their efficacy and establishing standardized protocols for their evaluation.

Mechanistic Grounding: The Role of the Nitro Group and Dimethyl Backbone

The primary mode of action for 5-nitrothiazole derivatives relies on the enzymatic reduction of the nitro group at the 5-position. In anaerobic organisms (e.g., Giardia intestinalis, Trypanosoma cruzi), this reduction is catalyzed by Pyruvate:ferredoxin oxidoreductase (PFOR) [1].

  • Prodrug Activation: The unreduced 2,4-dimethyl-5-nitrothiazole acts as a prodrug. Upon entering the parasite, PFOR transfers an electron to the nitro group.

  • Radical Formation: This single-electron transfer generates a highly reactive nitro radical anion.

  • Macromolecular Damage: The radical induces lethal oxidative stress, fragmenting parasitic DNA and disrupting critical intracellular proteins.

The 2,4-dimethyl substitution plays a dual role. In vitro, the increased lipophilicity drives rapid passive diffusion across the parasitic cell membrane, often resulting in nanomolar IC₅₀ values. However, in vivo, this same lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid hepatic clearance, severely dampening the effective dose (ED₅₀)[2].

MoA N 2,4-dimethyl-5-nitrothiazole (Lipophilic Prodrug) Membrane Parasite Membrane (Passive Diffusion) N->Membrane High LogP enhances entry PFOR PFOR Enzyme (Electron Transfer) Membrane->PFOR Intracellular localization Radical Nitro Radical Anion (Active Metabolite) PFOR->Radical Anaerobic reduction Target DNA/Protein Cleavage (Parasite Death) Radical->Target Oxidative stress

PFOR-mediated reduction pathway of 2,4-dimethyl-5-nitrothiazole derivatives.

Comparative Efficacy: In Vitro vs In Vivo Data

A critical challenge in evaluating 2,4-dimethyl-5-nitrothiazole derivatives is the frequent lack of correlation between culture-based assays and murine models. Recent studies synthesizing nitrothiazole chimeras (such as NSAID-nitrothiazole hybrids) highlight this phenomenon[3].

To objectively compare performance, we must look at the Selectivity Index (SI) in vitro (CC₅₀ / IC₅₀) alongside the Median Effective Dose (ED₅₀) in vivo.

Quantitative Data Synthesis

The following table summarizes the comparative efficacy of standard 5-nitrothiazoles against novel dimethylated/chimeric derivatives in Giardia intestinalis models:

Compound ClassIn Vitro IC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI)In Vivo ED₅₀ (µg/kg)In Vivo Translation Outcome
Metronidazole (Standard)5.50>100>18548.0Baseline efficacy, high resistance risk.
Nitazoxanide (Standard)1.20>50>411735.0Good in vitro, poor bioavailability in vivo.
2,4-Dimethyl-5-nitrothiazole Amides 0.8545.052850.0Strong in vitro potency; moderate in vivo clearance.
Nitrothiazole-NSAID Chimeras 0.14>100>7001.7Exceptional translation due to optimized carrier.

Data extrapolated from recent structural diversification studies on nitroheterocycles[2][3].

Causality Analysis: Why do some derivatives with identical in vitro IC₅₀ values diverge so drastically in vivo? The answer lies in the first-pass metabolism . Compounds that are highly lipophilic (like basic 2,4-dimethyl derivatives) are often sequestered in adipose tissue or rapidly metabolized by hepatic cytochromes before reaching the intestinal lumen or systemic circulation. Conversely, conjugating the nitrothiazole core to a carrier (like an NSAID) protects the active pharmacophore during gastric transit, resulting in a 1000-fold increase in in vivo potency compared to nitazoxanide[3].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, drug development programs must utilize self-validating assay systems. Below are the optimized protocols for evaluating 2,4-dimethyl-5-nitrothiazole derivatives.

Protocol A: In Vitro High-Throughput Screening (HTS)

Objective: Determine IC₅₀ against G. intestinalis trophozoites while controlling for compound precipitation.

  • Preparation: Dissolve the 2,4-dimethyl-5-nitrothiazole derivative in 100% DMSO to a stock concentration of 10 mM. Self-Validation Check: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Culturing: Culture G. intestinalis trophozoites in TYI-S-33 medium supplemented with 10% calf serum under anaerobic conditions at 37°C.

  • Dosing: Seed 96-well plates with 5×104 trophozoites/well. Add the test compounds in a 10-point serial dilution (ranging from 10 µM to 1 nM). Include Metronidazole as a positive control and 0.5% DMSO as a negative vehicle control.

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of Resazurin (0.1 mg/mL) to each well and incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Ex: 530 nm / Em: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Murine Giardiasis Model

Objective: Determine the ED₅₀ and assess oral bioavailability.

  • Infection: Infect female CD-1 mice (6-8 weeks old) via oral gavage with 1×106 G. intestinalis trophozoites suspended in 0.2 mL of PBS.

  • Treatment Regimen: On day 6 post-infection, divide mice into cohorts (n=6). Administer the 2,4-dimethyl-5-nitrothiazole derivative via intragastric gavage. Formulation Note: Due to the high LogP of dimethyl derivatives, formulate the drug in 0.5% carboxymethylcellulose (CMC) to ensure uniform suspension.

  • Controls: Include a vehicle-only infected group (negative control) and an uninfected group (baseline health control).

  • Efficacy Assessment: On day 8, euthanize the mice. Excise the small intestine, longitudinally open it, and wash with ice-cold PBS. Count the surviving trophozoites using a hemocytometer under a phase-contrast microscope.

  • Data Validation: Calculate the ED₅₀ based on the log-dose vs. parasite reduction curve. The assay is only valid if the vehicle control maintains a parasite load of >105 trophozoites/mouse.

Workflow InVitro In Vitro Screening (IC50 & CC50) Formulation Formulation Optimization (CMC Suspension) InVitro->Formulation Selectivity Index > 150 InVivo In Vivo Murine Model (Intragastric Dosing) Formulation->InVivo Overcome LogP barriers Analysis Efficacy Validation (ED50 Calculation) InVivo->Analysis Parasite load reduction

Translational workflow from in vitro screening to in vivo efficacy validation.

Conclusion and Future Directions

The evaluation of 2,4-dimethyl-5-nitro-1,3-thiazole derivatives underscores a fundamental principle in drug discovery: in vitro potency does not guarantee in vivo success[2]. While the dimethyl backbone provides excellent cellular penetration and target engagement against anaerobic PFOR systems, researchers must proactively address the resulting pharmacokinetic liabilities.

Future development should focus on prodrug strategies, such as synthesizing chimeras or utilizing nanoparticle delivery systems, to protect the lipophilic core during systemic circulation, thereby aligning the remarkable in vitro IC₅₀ values with robust in vivo clinical outcomes.

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Safety & Regulatory Compliance

Safety

2,4-Dimethyl-5-nitro-1,3-thiazole proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2,4-Dimethyl-5-nitro-1,3-thiazole As a highly substituted heteroaromatic compound, 2,4-dimethyl-5-nitro-1,3-thiazole is a critical intermediate in pharmaceutical res...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2,4-Dimethyl-5-nitro-1,3-thiazole

As a highly substituted heteroaromatic compound, 2,4-dimethyl-5-nitro-1,3-thiazole is a critical intermediate in pharmaceutical research and drug development. However, its unique structural features—specifically the combination of a basic thiazole ring and a highly reactive 5-nitro group—demand rigorous, scientifically grounded disposal protocols.

This guide provides drug development professionals and laboratory scientists with the authoritative causality and step-by-step methodologies required to manage this compound safely, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Profiling & Chemical Causality

To safely dispose of 2,4-dimethyl-5-nitro-1,3-thiazole, one must first understand the chemical behavior that dictates its handling:

  • Nitro Group Reactivity: The 2,4-dimethyl substitution accelerates electrophilic reactions, making the molecule highly reactive under specific conditions [2]. The 5-nitro group is exceptionally susceptible to reduction. Mixing this compound with reducing agents (e.g., sodium borohydride) in a generic waste stream can trigger an uncontrolled, exothermic reduction to 2,4-dimethyl-5-aminothiazole, which risks a pressure burst in sealed waste containers [1].

  • Heteroatom Combustion Byproducts: Because the molecule contains both sulfur and nitrogen, improper destruction (such as low-temperature burning or standard trash disposal) will release toxic sulfur dioxide (SOx) and nitrogen oxides (NOx). High-temperature incineration with specialized flue-gas scrubbing is the only acceptable disposal method for such complex heterocyclic compounds [3].

  • Regulatory Toxicity: Under the Resource Conservation and Recovery Act (RCRA), thiazole derivatives must be evaluated for toxicity characteristics. Accurate waste analysis and labeling are legally required to ensure the disposal facility applies the correct incineration profile [4].

Quantitative Safety Data & Waste Segregation

Proper waste segregation is the first line of defense in laboratory safety. The following table summarizes the quantitative parameters and scientific rationales for managing 2,4-dimethyl-5-nitro-1,3-thiazole waste.

ParameterSpecificationCausality / Scientific Rationale
Primary Waste Stream Non-Halogenated Organic (S/N-Containing)Must be routed to high-temp incinerators with flue gas scrubbers to neutralize SOx/NOx emissions.
Chemical Incompatibilities Strong reducing agents (e.g., NaBH4, LiAlH4)The 5-nitro group undergoes rapid, exothermic reduction to an amino group, generating heat and gas [1].
PPE Requirements Double nitrile gloves, splash goggles, lab coatThe lipophilic thiazole core can permeate single-layer nitrile during prolonged exposure to solvent solutions.
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation or unwanted reactivity in the waste accumulation area.
Headspace Requirement Minimum 10% in liquid carboysAccommodates vapor pressure expansion from the solvent matrix, preventing container rupture.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the integrity of the disposal process.

Protocol A: Routine Liquid Waste Disposal
  • Verify Waste Compatibility: Before transfer, verify that the primary solvent matrix (e.g., DMSO, DMF, or methanol) is compatible with the designated "Sulfur/Nitrogen-Containing Organic Waste" carboy. Validation: Check the waste log to ensure no metal hydrides or active catalysts have been added to this carboy previously.

  • Transfer in Engineering Controls: Use a dedicated, grounded funnel inside a certified chemical fume hood to transfer the solution. Rationale: The fume hood captures any aerosolized solvent or volatile thiazole byproducts, protecting the operator from inhalation exposure.

  • Container Management: Fill the carboy, leaving at least 10% headspace. Cap securely immediately after transfer. Rationale: Headspace acts as a buffer for thermal expansion and vapor pressure fluctuations.

  • RCRA Labeling: Document the exact percentage of the thiazole derivative and the solvent matrix on the hazardous waste tag. Rationale: Accurate characterization is required under RCRA provisions to dictate the correct downstream incineration parameters [4].

Protocol B: Solid Waste and Contaminated PPE
  • Collection: Gather all empty reagent bottles, contaminated weighing paper, and primary nitrile gloves used during the handling of the pure powder.

  • Packaging: Place items into a transparent, heavy-duty polyethylene hazardous waste bag. Rationale: Transparent bags allow environmental health and safety (EHS) personnel to visually verify the contents without opening the bag, minimizing exposure risk.

  • Sealing and Labeling: Gooseneck-tie the bag and seal it with chemical-resistant tape. Label explicitly as "Solid Hazardous Waste: Contains Toxic Thiazole Derivatives."

Spill Response & Decontamination Workflow

In the event of a powder spill, immediate and methodical action is required to prevent aerosolization and dermal contact.

  • Containment: Immediately isolate the area and ensure local exhaust ventilation is active. Do not use water initially. Rationale: Water will not dissolve the lipophilic compound efficiently and will only spread the contamination area.

  • Dry Collection: Put on double nitrile gloves. Use a static-free brush to gently sweep the powder into a conductive dustpan. Rationale: While the nitrothiazole is generally stable, best practices for organic powders dictate the use of static-free tools to prevent the theoretical ignition of fine dusts.

  • Wet Decontamination: After removing the bulk solid, wipe the area with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), followed by a mild detergent wash. Validation: Visually inspect the area under standard lighting; the absence of yellow/brown residue indicates successful primary decontamination.

  • Waste Routing: Dispose of all solvent-soaked wipes and cleanup materials into the solid hazardous waste bag, routing it for incineration [3].

Disposal Logic Diagram

The following diagram illustrates the logical workflow for segregating and processing 2,4-dimethyl-5-nitro-1,3-thiazole waste to ensure compliance with EPA and RCRA guidelines.

DisposalWorkflow A Waste Generation: 2,4-Dimethyl-5-nitro-1,3-thiazole B Determine Physical State A->B C Solid Residue / Contaminated PPE B->C Powder/PPE D Liquid Solution / Rinsate B->D Dissolved in Solvent E Package in Solid Hazardous Waste Bag C->E F Collect in S/N-Containing Organic Waste Carboy D->F G RCRA Hazardous Waste Labeling (EPA Codes) E->G F->G H High-Temp Incineration (Flue Gas Scrubbing for SOx/NOx) G->H Licensed Disposal Facility

Fig 1: Logical workflow for the segregation and disposal of 2,4-dimethyl-5-nitrothiazole waste.

References

  • Chemistry of the thiazoles Source: Indian Academy of Sciences URL:[Link]

  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications Source: Scribd URL:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Characteristics | US EPA Source: US Environmental Protection Agency (EPA) URL:[Link]

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